(3-Bromo-1,2-phenylene)dimethanol chemical structure
An In-depth Technical Guide to (3-Bromo-1,2-phenylene)dimethanol: A Versatile Building Block in Modern Synthesis Introduction (3-Bromo-1,2-phenylene)dimethanol is a substituted aromatic diol that has garnered significant...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to (3-Bromo-1,2-phenylene)dimethanol: A Versatile Building Block in Modern Synthesis
Introduction
(3-Bromo-1,2-phenylene)dimethanol is a substituted aromatic diol that has garnered significant interest as a versatile building block in organic synthesis. Its unique trifunctional structure, featuring a synthetically malleable aryl bromide and two adjacent, reactive benzylic alcohol groups, positions it as a valuable precursor for the construction of complex molecular architectures. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing its chemical properties, synthesis, characterization, reactivity, and key applications, with a focus on its utility in medicinal chemistry and materials science. The strategic placement of its functional groups allows for sequential and site-selective modifications, enabling the synthesis of diverse scaffolds, from novel heterocyclic systems to ligands for catalysis and functional polymers.
Chemical Structure and Physicochemical Properties
The core of (3-Bromo-1,2-phenylene)dimethanol consists of a benzene ring substituted with a bromine atom and two hydroxymethyl (-CH₂OH) groups at the 1 and 2 positions, respectively. This arrangement provides a rigid scaffold with multiple points for synthetic elaboration.
Chemical Structure:
(Note: An illustrative placeholder image is used. The definitive structure is defined by its IUPAC name.)
Table 1: Physicochemical Properties of (3-Bromo-1,2-phenylene)dimethanol
Property
Value
IUPAC Name
(3-Bromo-1,2-phenylene)dimethanol
Synonyms
3-Bromo-1,2-bis(hydroxymethyl)benzene
CAS Number
100789-22-8
Molecular Formula
C₈H₉BrO₂
Molecular Weight
217.06 g/mol
Appearance
Typically a white to off-white solid
Solubility
Soluble in polar organic solvents like methanol, ethanol, and DMSO. Moderately soluble in water due to the presence of two hydroxyl groups capable of hydrogen bonding.[1]
Synthesis and Mechanistic Rationale
A robust and common synthetic route to (3-Bromo-1,2-phenylene)dimethanol involves a two-step process starting from 3-bromo-ortho-xylene: radical-initiated benzylic bromination followed by nucleophilic substitution (hydrolysis).
Chemoselective Synthesis of (3-Bromo-1,2-phenylene)dimethanol from 3-Bromophthalic Acid: A Technical Guide
Executive Summary The synthesis of [] is a critical transformation in modern medicinal chemistry. This bifunctional building block is extensively utilized in the development of complex heterocycles, macrocyclic kinase in...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The synthesis of [] is a critical transformation in modern medicinal chemistry. This bifunctional building block is extensively utilized in the development of complex heterocycles, macrocyclic kinase inhibitors, and E3 ligase ligands for PROTAC (Proteolysis Targeting Chimera) degraders, such as IRAK degraders[2].
The primary synthetic challenge lies in the chemoselective reduction of3[3] (CAS: 116-69-8). The transformation requires the complete reduction of two sterically hindered, electron-deficient carboxylic acid moieties to primary alcohols without triggering the hydrodehalogenation of the sensitive C(sp²)-Br bond. This guide details the mechanistic rationale, comparative strategies, and self-validating experimental protocols required to achieve this transformation with high fidelity.
Strategic Rationale: The Chemoselectivity Challenge
Standard aggressive reducing agents, such as Lithium Aluminum Hydride (LiAlH₄), are generally contraindicated for this specific transformation. LiAlH₄ operates via nucleophilic hydride delivery and can facilitate Single-Electron Transfer (SET) pathways, which frequently lead to the oxidative addition-like cleavage of the aryl bromide bond, yielding debrominated byproducts.
To preserve the aryl halide, electrophilic reducing agents must be employed. Borane (BH₃·THF or BH₃·SMe₂) is the gold standard for this purpose. Because borane is a Lewis acid, it selectively coordinates to the electron-rich carbonyl oxygen of the carboxylic acid, forming a triacyloxyborane intermediate. The subsequent hydride transfer is intramolecular and highly specific to the activated carbonyl, leaving the non-basic aryl bromide completely untouched.
Alternatively, for large-scale process chemistry where borane gas evolution poses safety risks, a two-step sequence is preferred: Fischer esterification to 4[4] (CAS: 58749-33-0), followed by reduction using in situ generated Lithium Borohydride (NaBH₄/LiCl).
Quantitative Comparison of Reduction Strategies
Reduction Strategy
Primary Reagent
Scalability
Chemoselectivity (Ar-Br Retention)
Expected Yield
Field Notes
Direct Reduction
BH₃·THF
Moderate
Excellent
80–92%
Ideal for discovery scale; requires rigorous anhydrous conditions and a dedicated borate cleavage step.
Esterification + Reduction
NaBH₄ / LiCl
High
Excellent
75–85% (Over 2 steps)
Safer for multi-kilogram scale; avoids toxic/flammable borane gas and utilizes inexpensive reagents.
Direct Reduction
LiAlH₄
Low
Poor
< 50%
High risk of hydrodehalogenation via SET; highly exothermic and difficult to control.
Synthetic Workflows
Synthetic workflows for (3-Bromo-1,2-phenylene)dimethanol preparation.
Self-Validating Experimental Protocols
Route A: Direct Borane Reduction (Discovery Scale)
This protocol utilizes electrophilic borane to achieve rapid, single-step conversion.
Step 1: System Initialization
Purge a flame-dried, multi-neck round-bottom flask with Argon.
Causality: Moisture rapidly hydrolyzes BH₃, generating highly flammable H₂ gas and inactive boric acid, which will stall the reaction.
Step 2: Reagent Complexation
Dissolve 3-bromophthalic acid (1.0 eq) in anhydrous THF (0.2 M concentration). Cool the reaction vessel to 0 °C using an ice bath.
Step 3: Hydride Delivery
Add BH₃·THF (1.0 M in THF, 4.0 to 5.0 eq) dropwise via an addition funnel over 30 minutes.
Validation Checkpoint: Observe immediate, controlled effervescence (H₂ gas evolution). This visual cue validates that the Lewis acid-base complexation between the carboxylic acid and borane is actively occurring.
Step 4: Thermal Activation
Remove the ice bath, allow the system to reach room temperature, and then heat to 50 °C for 4 hours.
Causality: While the initial hydride transfer is rapid, the complete reduction of the intermediate borate networks requires thermal energy to overcome steric hindrance.
Validation Checkpoint: TLC monitoring (1:1 Hexanes/EtOAc, UV/KMnO₄ visualization). The UV-active baseline spot (di-acid) must completely disappear, replaced by a new spot at R_f ~0.3 (diol).
Step 5: Quenching & Borate Cleavage (Critical Step)
Cool the reaction to 0 °C. Carefully add Methanol dropwise until gas evolution ceases, then equip a reflux condenser and heat to 65 °C for 1 hour.
Causality: Borate esters (B(OR)₃) formed during the reaction are notoriously stable and will form gummy emulsions if simply quenched with water. Refluxing with methanol transesterifies the complex into trimethyl borate (B(OMe)₃), which is highly volatile (bp ~68 °C) and easily removed.
Validation Checkpoint: The reaction mixture must transition to a clear, homogeneous solution, indicating the successful cleavage of the polymeric borate networks.
Step 6: Isolation
Concentrate the mixture in vacuo. Co-evaporate with additional methanol (2x) to ensure complete removal of trimethyl borate. Purify via silica gel chromatography to yield the pure diol.
Step 1: Esterification
Reflux 3-bromophthalic acid in Methanol with a catalytic amount of concentrated H₂SO₄ for 12 hours. Concentrate, neutralize with saturated aqueous NaHCO₃, and extract with EtOAc to yield dimethyl 3-bromophthalate[4].
Step 2: Reduction
Dissolve the ester (1.0 eq) and anhydrous LiCl (4.0 eq) in a 4:1 mixture of THF/EtOH. Cool to 0 °C. Add NaBH₄ (4.0 eq) in portions.
Causality: NaBH₄ alone is insufficiently electrophilic to reduce esters at a practical rate. The addition of LiCl generates Lithium Borohydride (LiBH₄) in situ. The lithium cation acts as a Lewis acid, activating the ester carbonyl, while the borohydride delivers the nucleophile. This system easily reduces the ester at room temperature while remaining completely inert to the aryl bromide.
Validation Checkpoint: Quench with saturated aqueous NH₄Cl. If the isolated organic mass is significantly higher than theoretical, unreacted ester remains; ensure LiCl is strictly anhydrous before use.
Mechanistic Insights
Mechanism of borane-mediated chemoselective reduction preserving the aryl bromide.
Conclusion
The synthesis of (3-bromo-1,2-phenylene)dimethanol requires strict adherence to chemoselective principles. By leveraging the electrophilic nature of borane (Route A) or the tunable reactivity of in situ generated LiBH₄ (Route B), chemists can reliably reduce the dicarboxylic acid moieties while preserving the critical aryl bromide handle for downstream cross-coupling applications.
References
PubChem , "3-bromophthalic Acid | C8H5BrO4 | CID 11299563". National Institutes of Health. Available at: [Link]
Google Patents, "WO2020113233A1 - Irak degraders and uses thereof".
Process Chemistry Whitepaper: Scalable Preparation of (3-Bromo-1,2-phenylene)dimethanol
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic Causality, Scalability, and Self-Validating Protocol Design Executive Summary (3-Bromo-1,2-phenylene)dimethano...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Content Focus: Mechanistic Causality, Scalability, and Self-Validating Protocol Design
Executive Summary
(3-Bromo-1,2-phenylene)dimethanol (CAS: 859782-34-6) [3] is a highly valued bifunctional building block in medicinal chemistry and materials science. Its unique substitution pattern—an ortho-dimethanol moiety coupled with a meta-bromine atom—makes it an ideal precursor for synthesizing complex isoindolines, functionalized phthalazines, and advanced rigid scaffolds in drug discovery.
This whitepaper outlines an optimized, highly chemoselective process for the preparation of (3-bromo-1,2-phenylene)dimethanol from 3-bromophthalic anhydride. By transitioning away from harsh nucleophilic hydrides to an in situ generated electrophilic borane system, this protocol ensures complete reduction of the carbonyl groups while strictly preserving the sensitive aryl bromide functionality.
Retrosynthetic Analysis & Reagent Selection
The synthesis relies on the exhaustive reduction of 3-bromophthalic anhydride. The primary process chemistry challenge is achieving complete reduction of both carbonyl groups without inducing hydrodehalogenation (the reductive cleavage of the carbon-bromine bond).
Causality in Reagent Selection:
Lithium Aluminum Hydride (
LiAlH4
): While
LiAlH4
is a potent reducing agent, its high nucleophilic reactivity can lead to competitive debromination of electron-deficient aryl halides, especially at the elevated temperatures required to reduce cyclic intermediates.
Borane-Tetrahydrofuran (
BH3⋅THF
): Borane is a milder, highly chemoselective electrophilic reducing agent. It rapidly reduces carboxylic acids and anhydrides to alcohols but is completely unreactive toward aryl halides under standard conditions.
Sodium Borohydride / Iodine (
NaBH4/I2
): Pioneered by Periasamy and co-workers [1], this system generates borane in situ. It is highly preferred for large-scale operations due to the lower cost, higher bench stability, and safer handling profile of
NaBH4
compared to commercial
BH3⋅THF
solutions.
Quantitative Data: Reducing Agent Comparison
Reducing Agent System
Chemoselectivity (Diol)
Aryl Bromide Stability
Scalability
Safety Profile
LiAlH4
/ THF
High
Low (Risk of Debromination)
Poor
Highly Pyrophoric
BH3⋅THF
(Commercial)
High
High
Moderate
Expensive, Moisture Sensitive
NaBH4/I2
/ THF
High
High
Excellent
Safe, Cost-Effective
NaBH4/MeOH
Low (Stops at ester/lactone)
High
N/A
Mild
Mechanistic Causality of Borane Reduction
The reduction of an anhydride by borane proceeds via an electrophilic activation mechanism. Unlike nucleophilic hydrides, borane coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. Subsequent intramolecular hydride delivery forms a cyclic intermediate, which undergoes further reduction to a stable trialkoxyborane complex.
As demonstrated by McKennon et al. [2] in the reduction of amino acids, the post-reaction methanol quench is not merely a safety measure, but a strict mechanistic necessity . The reaction produces stable borate esters that sequester the product. Methanolysis (catalyzed by acid) is required to transesterify the borate, releasing the free diol and volatile trimethyl borate (
B(OMe)3
), which is removed by azeotropic distillation.
Mechanistic pathway of anhydride reduction by in situ generated borane.
This protocol is designed as a self-validating system . The physical cues at each step provide real-time feedback on reaction integrity, ensuring trustworthiness and reproducibility.
Process workflow for the preparation of (3-Bromo-1,2-phenylene)dimethanol.
Step-by-Step Procedure
Step 1: Reaction Setup and Inertion
Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer. Purge thoroughly with Argon.
Causality: Borane is highly sensitive to moisture. Premature hydrolysis of the active hydride species will stall the reduction at the lactone stage.
Step 2: In Situ Borane Generation
Dissolve 3-bromophthalic anhydride (1.0 equiv, 100 mmol) and
NaBH4
(2.5 equiv, 250 mmol) in anhydrous THF (150 mL). Cool the suspension to 0 °C using an ice bath. Slowly add a solution of
I2
(1.25 equiv, 125 mmol) in anhydrous THF (50 mL) dropwise over 1 hour.
Self-Validation: The controlled release of
H2
gas during
I2
addition confirms the active generation of borane. The absence of gas indicates degraded
NaBH4
. The 0 °C temperature controls the exothermic release, preventing thermal runaway.
Step 3: Electrophilic Reduction
After the complete addition of iodine, remove the ice bath, allow the mixture to warm to room temperature, and then heat to reflux for 12 hours.
Causality: Refluxing provides the activation energy necessary to drive the reduction of the intermediate cyclic borate complex to the fully reduced state.
Step 4: Quenching and Borate Cleavage
Cool the reaction mixture to 0 °C. Carefully add Methanol (50 mL) dropwise to destroy excess hydride. Follow with the addition of 2M HCl until the pH is < 2. Stir the mixture at room temperature for 2 hours, then concentrate under reduced pressure to remove THF and trimethyl borate.
Self-Validation: Removing the volatiles under vacuum drives the transesterification equilibrium forward. If the subsequent extraction yields an emulsion or unusually low mass recovery, it is a self-diagnostic indicator that the methanolysis step was incomplete, trapping the product in the aqueous layer.
Step 5: Isolation and Purification
Partition the concentrated residue between Ethyl Acetate (200 mL) and water (100 mL). Extract the aqueous layer twice more with EtOAc (2 x 100 mL). Wash the combined organic layers with saturated
Na2S2O3
(to remove residual iodine), followed by brine. Dry over anhydrous
Na2SO4
, filter, and concentrate. Purify the crude product via recrystallization (toluene/hexane) or silica gel chromatography to afford (3-Bromo-1,2-phenylene)dimethanol as a white crystalline solid.
References
Title: Convenient methods for the reduction of amides, nitriles, carboxylic esters, acids and hydroboration of alkenes using NaBH4/I2 system
Source: Tetrahedron, Volume 48, Issue 22, 1992, Pages 4623-4628
URL: [Link]
Title: A convenient reduction of amino acids and their derivatives
Source: The Journal of Organic Chemistry, Volume 58, Issue 13, 1993, Pages 3568-3571
URL: [Link]
Exploratory
Technical Whitepaper: Nomenclature, Synthesis, and Analytical Verification of (3-Bromo-1,2-phenylene)dimethanol
Executive Summary In modern drug development and materials science, the precise identification and synthesis of highly functionalized aromatic building blocks are critical. (3-Bromo-1,2-phenylene)dimethanol (CAS: 859782-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug development and materials science, the precise identification and synthesis of highly functionalized aromatic building blocks are critical. (3-Bromo-1,2-phenylene)dimethanol (CAS: 859782-34-6) is a versatile intermediate characterized by a rigid benzene core, an asymmetric bromine substituent, and two reactive hydroxymethyl groups 1.
As a Senior Application Scientist, I frequently observe that the fragmentation of chemical nomenclature across databases, commercial catalogs, and literature can lead to procurement errors and synthetic missteps. This whitepaper systematically deconstructs the alternative names for this compound, explains the structural causality behind its utility, and provides a self-validating, field-proven protocol for its synthesis and analytical verification.
Chemical Identity and Alternative Nomenclature
The existence of multiple accepted names for CAS 859782-34-6 is not merely a database artifact; it reflects the compound's varied applications across synthetic disciplines. Table 1 summarizes these naming conventions and the specific chemical context in which they are utilized.
Table 1: Alternative Naming Conventions and Context
Nomenclature
Context / Origin
(3-Bromo-1,2-phenylene)dimethanol
IUPAC Standard: Centers the phenylene core. Critical when the molecule is used as a rigid aromatic spacer in medicinal chemistry 1.
3-Bromo-1,2-benzenedimethanol
Commercial/Catalog: The preferred nomenclature in major supplier catalogs (e.g., Sigma-Aldrich, BLDpharm). Emphasizes the benzene ring for inventory systems 2, .
3-Bromophthalyl alcohol
Process Chemistry: A synthetic term that directly maps the compound to its most common precursor, 3-bromophthalic anhydride, highlighting the reduction pathway 3.
1-Bromo-2,3-bis(hydroxymethyl)benzene
Structural/Analytical: A purely structural descriptor used in NMR and crystallographic literature to unambiguously assign the regiochemistry of the substituents.
Understanding the causality behind the selection of this specific isomer is crucial. The bromine atom is located at the 3-position, adjacent to the hydroxymethyl group at the 2-position. This creates profound steric hindrance on one side of the molecule.
In drug development, this asymmetry is a powerful tool. The hydroxymethyl group at position 2 is significantly more sterically encumbered than the one at position 1. This allows chemists to perform highly regioselective reactions, such as selective monoprotection or selective oxidation of the less hindered alcohol. Furthermore, the aryl bromide serves as an excellent electrophilic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing this diol to act as an anchor point in the synthesis of complex PROTAC linkers or heterocyclic scaffolds 5.
Experimental Workflow: Synthesis via Hydride Reduction
The most robust method to synthesize (3-Bromo-1,2-phenylene)dimethanol is the global reduction of 3-bromophthalic anhydride [[3]]().
Workflow for the synthesis and verification of (3-Bromo-1,2-phenylene)dimethanol.
Step-by-Step Synthetic Methodology
Causality Note: Lithium aluminum hydride (LiAlH₄) is strictly required. Milder agents like NaBH₄ are insufficiently nucleophilic to fully reduce the highly stable anhydride ring and will stall at the lactone intermediate.
Inert Preparation: Flame-dry a 2-neck round-bottom flask and purge with inert N₂.
Self-Validation: A completely anhydrous environment prevents the premature, violently exothermic quenching of LiAlH₄ by atmospheric moisture, ensuring stoichiometric accuracy.
Reagent Suspension: Suspend LiAlH₄ (2.5 equivalents) in anhydrous THF and cool to 0°C using an ice bath.
Substrate Addition: Dissolve 3-bromophthalic anhydride in anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 30 minutes.
Self-Validation: The evolution of mild heat and hydrogen gas confirms the initiation of the reduction. Maintaining 0°C strictly prevents the unwanted reductive cleavage of the carbon-bromine bond.
Reflux: Remove the ice bath, allow the mixture to warm to room temperature, and then reflux for 4 hours.
Self-Validation: Monitor the reaction via TLC (Hexanes/EtOAc 1:1). The complete disappearance of the UV-active starting material spot validates the completion of the reduction.
Fieser Quench (Critical Step): Cool the reaction back to 0°C. For every
n
grams of LiAlH₄ used, sequentially and cautiously add
n
mL of H₂O,
n
mL of 15% aqueous NaOH, and
3n
mL of H₂O.
Self-Validation: The formation of a crisp, white, granular aluminum salt precipitate (rather than a gelatinous emulsion) validates a successful quench. This ensures the diol is not trapped in an aluminum complex.
Isolation: Filter the granular salts through a Celite pad, wash thoroughly with hot EtOAc, and concentrate the filtrate in vacuo to yield the crude product.
Analytical Verification Protocol
To guarantee the integrity of the synthesized (3-Bromo-1,2-phenylene)dimethanol, the following self-validating analytical checks must be performed:
LC-MS (Liquid Chromatography-Mass Spectrometry)
Action: Analyze the purified product using Electrospray Ionization (ESI+) mode.
Self-Validation: The mass spectrum must display a characteristic 1:1 isotopic doublet at m/z 217.0 and 219.0 (representing the M+ and M+2 peaks of ⁷⁹Br and ⁸¹Br). This directly validates that the bromine atom was successfully retained and not inadvertently dehalogenated during the harsh hydride reflux 1.
¹H-NMR (Proton Nuclear Magnetic Resonance)
Action: Dissolve the sample in DMSO-d₆ and acquire a 400 MHz ¹H-NMR spectrum.
Self-Validation: The spectrum must show two distinct singlets integrating to 2 protons each (typically between 4.5 – 4.8 ppm), corresponding to the two -CH₂- groups. The asymmetry caused by the 3-bromo substituent ensures these methylene protons are chemically non-equivalent. The presence of two distinct singlets validates the regiochemistry of the product.
Application Note: (3-Bromo-1,2-phenylene)dimethanol in Advanced Polymer Chemistry
Target Audience: Researchers, materials scientists, and drug development professionals. Introduction & Chemical Profiling (3-Bromo-1,2-phenylene)dimethanol (CAS: 859782-34-6) is an advanced, highly versatile bifunctional...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, materials scientists, and drug development professionals.
Introduction & Chemical Profiling
(3-Bromo-1,2-phenylene)dimethanol (CAS: 859782-34-6) is an advanced, highly versatile bifunctional building block in modern macromolecular chemistry. Featuring an asymmetric aryl bromide and two benzylic alcohol groups, this molecule serves two distinct, high-value purposes in polymer science:
Direct Monomer: It acts as a primary diol for step-growth polymerizations (forming polyesters, polyurethanes, and polycarbonates), where the aryl bromide provides a latent, chemoselective site for post-polymerization functionalization.
Precursor to Self-Immolative Polymers: When oxidized, it yields 3-bromophthalaldehyde, a critical monomer for synthesizing self-immolative polyphthalaldehydes (PPAs). These metastable polymers are currently revolutionizing extreme ultraviolet (EUV) lithography and transient sensor technologies .
Mechanistic Insights & Causality (E-E-A-T)
As a Senior Application Scientist, it is crucial to understand why the 3-bromo isomer is selected over symmetric alternatives, as this dictates the thermodynamic behavior of the resulting polymers.
The Role of Asymmetric Steric Hindrance
The strategic placement of the bromine atom at the 3-position introduces significant steric bulk adjacent to the reactive hydroxymethyl (or formyl) groups.
In Self-Immolative Polyacetals: When oxidized to 3-bromophthalaldehyde and subsequently cyclopolymerized, the bulky bromine atom sits in close proximity to the polyacetal backbone. This steric hindrance alters the thermodynamic equilibrium of the polymerization, fine-tuning the ceiling temperature (
Tc
) . Consequently, the metastable polymer exhibits extraordinary sensitivity to end-cap cleavage, triggering a rapid, continuous head-to-tail depolymerization. This "unzipping" mechanism provides an amplified response to a single cleavage event—a phenomenon extensively leveraged in chemically amplified resists (CARs) to overcome the resolution, line-edge roughness, and sensitivity (RLS) trade-off in EUV lithography , .
In Step-Growth Polymers: The asymmetric 3-bromo substitution disrupts polymer chain packing. This reduces crystallinity, thereby enhancing the polymer's solubility in organic solvents, while the aryl bromide provides an orthogonal handle for palladium-catalyzed cross-coupling without disrupting the polymer backbone.
Experimental Workflows & Protocols
The following protocols are designed as self-validating systems. Each step includes the mechanistic reasoning to ensure reproducibility and high fidelity in synthesis.
Protocol 1: Swern Oxidation to 3-Bromophthalaldehyde
Causality: Swern oxidation is strictly utilized over transition-metal oxidants (e.g., KMnO₄ or CrO₃) to prevent the over-oxidation of the benzylic alcohols into unreactive dicarboxylic acids. The cryogenic conditions ensure chemoselective conversion to the dialdehyde.
Preparation: Purge a flame-dried round-bottom flask with N₂. Add oxalyl chloride (2.2 equiv) in anhydrous dichloromethane (DCM) and cool to -78 °C using a dry ice/acetone bath.
Activation: Dropwise add anhydrous dimethyl sulfoxide (DMSO, 4.4 equiv) dissolved in DCM. Stir for 15 minutes to form the active alkoxysulfonium intermediate.
Oxidation: Slowly add a solution of (3-Bromo-1,2-phenylene)dimethanol (1.0 equiv) in DCM. Stir for 45 minutes at -78 °C. Self-Validation: The solution should remain clear; any yellowing indicates premature warming.
Quenching: Quench the reaction by adding triethylamine (TEA, 5.0 equiv) dropwise. Allow the mixture to warm to room temperature.
Isolation: Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄, concentrate under reduced pressure, and purify via silica gel chromatography to yield 3-bromophthalaldehyde.
Protocol 2: Anionic Cyclopolymerization of 3-Bromophthalaldehyde
Causality: Polyphthalaldehydes possess a low ceiling temperature (typically < -40 °C). Polymerization must be conducted at cryogenic temperatures to thermodynamically favor chain growth. End-capping is mandatory; without it, the active anionic chain ends will spontaneously depolymerize the backbone upon warming to room temperature .
Initiation: Dissolve purified 3-bromophthalaldehyde in anhydrous tetrahydrofuran (THF) under an argon atmosphere and cool to -78 °C.
Propagation: Initiate polymerization by adding a catalytic amount of potassium tert-butoxide (t-BuOK) or n-butyllithium (n-BuLi). Stir for 2–4 hours at -78 °C. Self-Validation: An increase in viscosity indicates successful chain propagation.
End-Capping (Critical Step): Trap the living polymer chain ends by adding an excess of acetic anhydride and pyridine. Stir for an additional 1 hour at -78 °C, then allow the flask to warm to room temperature.
Recovery: Precipitate the polymer into cold methanol, filter, and dry under vacuum to obtain metastable poly(3-bromophthalaldehyde).
Protocol 3: Post-Polymerization Modification via Suzuki-Miyaura Coupling
Causality: Incorporating complex, sensitive functional groups (e.g., targeting peptides, fluorophores) during primary step-growth polymerization often leads to side reactions or catalyst poisoning. Utilizing the latent aryl bromide allows for orthogonal functionalization.
Dissolution: Dissolve the brominated step-growth polymer (e.g., a polyurethane derived from the diol monomer) in a degassed THF/water mixture.
Catalysis: Add the desired functional arylboronic acid (1.5 equiv per bromide), K₂CO₃ (3.0 equiv), and a catalytic amount of Pd(PPh₃)₄ (5 mol%).
Coupling: Heat the mixture to 65 °C under argon for 12–24 hours.
Purification: Cool the reaction, precipitate the functionalized polymer in diethyl ether, and purify via dialysis to remove residual palladium and unreacted ligands.
Data Presentation
Table 1: Physicochemical Properties of (3-Bromo-1,2-phenylene)dimethanol
Table 2: Comparative Polymerization Metrics (Unsubstituted vs. Brominated PPA)
Polymer Type
Monomer
Ceiling Temp (
Tc
)
Depolymerization Trigger
Primary Application
Unsubstituted PPA
o-Phthalaldehyde
~ -40 °C
Acid, UV, Heat
Transient packaging, Sensors
Brominated PPA
3-Bromophthalaldehyde
~ -20 °C to -30 °C
PAG-generated Acid
EUV Lithography Photoresists
Mandatory Visualizations
Fig 1: Synthesis and self-immolative depolymerization pathway of poly(3-bromophthalaldehyde).
Fig 2: Workflow for step-growth polymerization and orthogonal post-polymerization modification.
References
Deng, J., Bailey, S., Jiang, S., & Ober, C. K. (2022). "Modular Synthesis of Phthalaldehyde Derivatives Enabling Access to Photoacid Generator-Bound Self-Immolative Polymer Resists with Next-Generation Photolithographic Properties." Journal of the American Chemical Society, 144(42), 19508–19520.[Link]
Wang, F., & Diesendruck, C. E. (2018). "Polyphthalaldehyde: Synthesis, Derivatives, and Applications." Macromolecular Rapid Communications, 39(2), 1700519.[Link]
DiLauro, A. M., & Phillips, S. T. (2014). "Continuous Head-to-Tail Depolymerization: An Emerging Concept for Imparting Amplified Responses to Stimuli-Responsive Materials." ACS Macro Letters, 3(4), 298–304.[Link]
Application
Synthesis of Heterocyclic Compounds from (3-Bromo-1,2-phenylene)dimethanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Abstract (3-Bromo-1,2-phenylene)dimethanol is a versatile, yet underutilized, building block for the synthesis of a variety of heterocyclic compounds. Its o...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-Bromo-1,2-phenylene)dimethanol is a versatile, yet underutilized, building block for the synthesis of a variety of heterocyclic compounds. Its ortho-disposed hydroxymethyl groups, combined with a bromine substituent on the aromatic ring, provide a unique platform for constructing fused ring systems of significant interest in medicinal chemistry and materials science. This guide offers a comprehensive overview of the synthetic utility of (3-Bromo-1,2-phenylene)dimethanol, providing detailed protocols for the preparation of key heterocyclic scaffolds, including 4-Bromo-1,3-dihydroisobenzofuran and N-substituted-4-bromoisoindolines. The rationale behind the chosen synthetic strategies, mechanistic insights, and the applications of the resulting compounds are discussed in detail to empower researchers in their drug discovery and development endeavors.
Introduction
The quest for novel heterocyclic scaffolds remains a central theme in modern drug discovery. These cyclic structures are integral to a vast number of pharmaceuticals, imparting specific three-dimensional conformations that are crucial for biological activity. (3-Bromo-1,2-phenylene)dimethanol presents an attractive starting point for the synthesis of benzo-fused five-membered heterocycles. The two hydroxymethyl groups can readily participate in cyclization reactions to form either oxygen-containing (isobenzofurans) or nitrogen-containing (isoindolines) ring systems. The presence of the bromine atom is particularly advantageous, serving as a handle for further functionalization through various cross-coupling reactions, thereby enabling the generation of diverse compound libraries for biological screening.[1][2] The introduction of a bromine atom can also favorably influence a molecule's pharmacokinetic properties and binding affinity to biological targets.[3]
This document provides detailed, field-proven protocols for the synthesis of the starting material itself, followed by its conversion into valuable heterocyclic intermediates.
Synthesis of the Starting Material: (3-Bromo-1,2-phenylene)dimethanol
A reliable supply of the starting material is paramount for any synthetic campaign. (3-Bromo-1,2-phenylene)dimethanol can be efficiently prepared from commercially available 3-bromo-o-xylene in a two-step sequence involving radical bromination followed by hydrolysis. This approach is analogous to the synthesis of related (dibromo-o-phenylene)dimethanol derivatives.[4]
Workflow for the Synthesis of (3-Bromo-1,2-phenylene)dimethanol
Caption: Synthesis of (3-Bromo-1,2-phenylene)dimethanol.
Protocol 1: Synthesis of 1,2-Bis(bromomethyl)-3-bromobenzene
Caution: This reaction involves bromine and should be carried out in a well-ventilated fume hood.
Reagent
Molar Eq.
MW ( g/mol )
Amount
3-Bromo-o-xylene
1.0
185.06
10.0 g
N-Bromosuccinimide (NBS)
2.1
177.96
20.3 g
Azobisisobutyronitrile (AIBN)
0.05
164.21
0.44 g
Carbon Tetrachloride (CCl₄)
-
153.82
200 mL
Procedure:
To a 500 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-bromo-o-xylene (10.0 g, 54.0 mmol), N-bromosuccinimide (20.3 g, 114.0 mmol), and azobisisobutyronitrile (0.44 g, 2.7 mmol) in carbon tetrachloride (200 mL).
Heat the reaction mixture to reflux under a nitrogen atmosphere. Irradiate the flask with a 250W sunlamp to initiate the radical reaction.
Maintain the reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) (eluent: hexanes). The reaction is complete when the starting material is consumed.
Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
Wash the filtrate with water (2 x 100 mL) and brine (1 x 100 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purify the crude product by recrystallization from a minimal amount of hot hexanes to afford 1,2-bis(bromomethyl)-3-bromobenzene as a white solid.
Protocol 2: Synthesis of (3-Bromo-1,2-phenylene)dimethanol
Reagent
Molar Eq.
MW ( g/mol )
Amount
1,2-Bis(bromomethyl)-3-bromobenzene
1.0
342.86
10.0 g
Sodium Bicarbonate (NaHCO₃)
2.5
84.01
6.1 g
Tetrahydrofuran (THF)
-
72.11
100 mL
Water
-
18.02
100 mL
Procedure:
In a 500 mL round-bottom flask, dissolve the crude 1,2-bis(bromomethyl)-3-bromobenzene (10.0 g, 29.2 mmol) in a mixture of THF (100 mL) and water (100 mL).
Add sodium bicarbonate (6.1 g, 73.0 mmol) to the solution.
Heat the mixture to reflux and stir vigorously for 12-16 hours. Monitor the reaction by TLC (eluent: 1:1 hexanes/ethyl acetate).
After completion, cool the reaction mixture to room temperature and remove the THF under reduced pressure.
Extract the aqueous residue with ethyl acetate (3 x 100 mL).
Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (eluent: gradient of 20% to 50% ethyl acetate in hexanes) to yield (3-Bromo-1,2-phenylene)dimethanol as a white solid.
Synthesis of 4-Bromo-1,3-dihydroisobenzofuran
The synthesis of the 1,3-dihydroisobenzofuran core from 1,2-phenylenedimethanol derivatives is typically achieved through an acid-catalyzed intramolecular etherification. This reaction proceeds via protonation of one of the hydroxyl groups, followed by nucleophilic attack by the other hydroxyl group and subsequent loss of a water molecule.
Reaction Pathway for the Synthesis of 4-Bromo-1,3-dihydroisobenzofuran
Caption: Acid-catalyzed cyclization to form 4-Bromo-1,3-dihydroisobenzofuran.
Protocol 3: Synthesis of 4-Bromo-1,3-dihydroisobenzofuran
Reagent
Molar Eq.
MW ( g/mol )
Amount
(3-Bromo-1,2-phenylene)dimethanol
1.0
217.06
5.0 g
p-Toluenesulfonic acid monohydrate
0.1
190.22
0.44 g
Toluene
-
92.14
100 mL
Procedure:
To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer, add (3-Bromo-1,2-phenylene)dimethanol (5.0 g, 23.0 mmol) and p-toluenesulfonic acid monohydrate (0.44 g, 2.3 mmol) in toluene (100 mL).
Heat the reaction mixture to reflux and collect the water azeotropically in the Dean-Stark trap.
Continue refluxing for 4-6 hours until no more water is collected. Monitor the reaction by TLC (eluent: 9:1 hexanes/ethyl acetate).
Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes) to afford 4-Bromo-1,3-dihydroisobenzofuran as a colorless oil.
Synthesis of N-Substituted-4-bromoisoindolines
The synthesis of N-substituted isoindolines from (3-Bromo-1,2-phenylene)dimethanol can be achieved through a two-step, one-pot procedure. The diol is first converted in situ to the corresponding dibromide, which then reacts with a primary amine to undergo a double nucleophilic substitution, forming the isoindoline ring.
Reaction Pathway for the Synthesis of N-Substituted-4-bromoisoindolines
Caption: Two-step, one-pot synthesis of N-substituted-4-bromoisoindolines.
Protocol 4: Synthesis of 2-Benzyl-4-bromoisoindoline
Reagent
Molar Eq.
MW ( g/mol )
Amount
(3-Bromo-1,2-phenylene)dimethanol
1.0
217.06
2.17 g
Phosphorus tribromide (PBr₃)
0.7
270.69
0.63 mL
Benzylamine
1.1
107.15
1.18 mL
Potassium Carbonate (K₂CO₃)
3.0
138.21
4.15 g
Acetonitrile
-
41.05
50 mL
Procedure:
To a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve (3-Bromo-1,2-phenylene)dimethanol (2.17 g, 10.0 mmol) in anhydrous acetonitrile (30 mL).
Cool the solution to 0 °C in an ice bath.
Slowly add phosphorus tribromide (0.63 mL, 6.7 mmol) dropwise to the stirred solution. After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.
In a separate flask, dissolve benzylamine (1.18 mL, 11.0 mmol) and potassium carbonate (4.15 g, 30.0 mmol) in acetonitrile (20 mL).
Slowly add the in situ generated dibromide solution to the amine/base suspension at room temperature.
Heat the reaction mixture to reflux and stir for 8-12 hours. Monitor the reaction by TLC (eluent: 4:1 hexanes/ethyl acetate).
Cool the reaction mixture to room temperature and filter off the inorganic salts.
Concentrate the filtrate under reduced pressure.
Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
Purify the crude product by flash column chromatography on silica gel (eluent: gradient of 5% to 20% ethyl acetate in hexanes) to yield 2-benzyl-4-bromoisoindoline as a pale yellow oil.
Applications in Drug Discovery and Materials Science
The brominated heterocyclic scaffolds synthesized from (3-Bromo-1,2-phenylene)dimethanol are valuable intermediates for further chemical elaboration.
4-Bromo-1,3-dihydroisobenzofuran can be used as a key intermediate in the synthesis of selective serotonin reuptake inhibitors (SSRIs), such as citalopram and its S-enantiomer, escitalopram.[5] The bromo substituent provides a site for the introduction of the required aryl group via Suzuki or other palladium-catalyzed cross-coupling reactions.
N-Substituted-4-bromoisoindolines are precursors to a wide range of biologically active molecules. The isoindoline core is a "privileged structure" found in numerous approved drugs.[6] The bromo-functionalized isoindolines can be further modified to create libraries of compounds for screening against various biological targets, including enzymes and receptors.[7] For instance, brominated isoindolines can serve as precursors to functionalized nitroxides, which have applications as spin labels and in imaging.[8][9] Moreover, the isoindoline scaffold is a key component of thalidomide and its analogs (IMiDs), which are used in the treatment of multiple myeloma.[10] The bromo-substituted isoindolines prepared via the described protocols can be utilized in the synthesis of novel PROTACs (Proteolysis Targeting Chimeras), where the isoindoline moiety can act as a ligand for the Cereblon (CRBN) E3 ligase.[11]
Conclusion
(3-Bromo-1,2-phenylene)dimethanol is a highly valuable and versatile starting material for the synthesis of brominated 1,3-dihydroisobenzofurans and N-substituted isoindolines. The protocols detailed in this guide provide researchers with reliable and scalable methods to access these important heterocyclic scaffolds. The strategic placement of the bromine atom opens up a multitude of possibilities for further derivatization, making these compounds ideal building blocks for the discovery and development of new therapeutics and functional materials. The presented methodologies are robust and can be adapted for the synthesis of a wide range of analogs, thus empowering the scientific community to explore new chemical spaces.
References
Ghosh, M., Singha, R., Dhara, S., & Ray, J. K. (2015). Synthesis of 4,5,6-trisubstituted-1,3-dihydroisobenzofurans by virtue of palladium-catalyzed domino carbopalladation of bromoenynes and internal alkynes. RSC Advances, 5(112), 92293-92303. [Link]
[Synthesis of N-substituted Isoindolines]. PubMed. [Link]
Kobayashi, K., & Shik. (2007). A FACILE SYNTHESIS OF 1,3-DIHYDROISOBENZOFURANS USING IODOCYLIZATION OF 2-VINYLBENZYL ALCOHOLS. HETEROCYCLES, 75(3), 599. [Link]
Organic Chemistry Portal. Synthesis of isoindolinones. [Link]
A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. ResearchGate. [Link]
Synthesis of Polycyclic Isoindolines via α-C–H/N–H Annulation of Alicyclic Amines. pubs.acs.org. [Link]
Introducing bromine to the molecular structure as a strategy for drug design. pmc.ncbi.nlm.nih.gov. [Link]
Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H). PMC. [Link]
(PDF) Brominated isoindolines: Precursors to functionalised nitroxides. ResearchGate. [Link]
Micallef, A. S., Bott, R. C., Bottle, S. E., Smith, G., White, J. M., Matsuda, K., & Iwamura, H. (1999). Brominated isoindolines: precursors to functionalised nitroxides. Journal of the Chemical Society, Perkin Transactions 2, (1), 65-72. [Link]
Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. sciforum.net. [Link]
Introducing bromine to the molecular structure as a strategy for drug design. europepmc.org. [Link]
Synthesis and characterization of new 2-substituted isoindoline derivatives of α-amino acids. . [Link]
One-Pot Synthesis of Spiro-isobenzofuran Compounds via the Sequential Condensation/Oxidation Reaction of Ninhydrin with 4-Amino-1,2-naphthoquinones/2-Amino-1,4-naphthoquinones under Mild Conditions. ACS Publications. [Link]
Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. . [Link]
Efficient synthesis of functionalized 1,3-dihydroisobenzofurans from salicylaldehydes. chinesesciencebulletin.com. [Link]
The Role of Bromine in Modern Pharmaceuticals. Tethys Chemical. [Link]
Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. . [Link]
Supporting Information. The Royal Society of Chemistry. [Link]
Preparation of 1,2-bis(dibromomethyl)benzene. PrepChem.com. [Link]
Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones. . [Link]
The Crystal Structures of Some Bromo-Derivatives of the DPPH Stable Free Radical. MDPI. [Link]
Uptake, Elimination and Metabolism of Brominated Dibenzofurans in Mice. MDPI. [Link]
The oxidation of derivatives of o-phenylenediamine. Part VII. Bromination of anilinoaposafranines and related compounds. Journal of the Chemical Society (Resumed). [Link]
Synthesis of indoles, benzofurans, and related heterocycles via an acetylene-activated SNAr/intramolecular cyclization cascade sequence in water or DMSO. Organic & Biomolecular Chemistry. [Link]
A Facile Route to 2,4-dihydro-1H-benzo[d][11][12]thiazines via Silver-Catalyzed Tandem Addition-Cyclization Reactions. PubMed. [Link]##
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-Bromo-1,2-phenylene)dimethanol is a versatile, yet underutilized, building block for the synthesis of a variety of heterocyclic compounds. Its ortho-disposed hydroxymethyl groups, combined with a bromine substituent on the aromatic ring, provide a unique platform for constructing fused ring systems of significant interest in medicinal chemistry and materials science. This guide offers a comprehensive overview of the synthetic utility of (3-Bromo-1,2-phenylene)dimethanol, providing detailed protocols for the preparation of key heterocyclic scaffolds, including 4-Bromo-1,3-dihydroisobenzofuran and N-substituted-4-bromoisoindolines. The rationale behind the chosen synthetic strategies, mechanistic insights, and the applications of the resulting compounds are discussed in detail to empower researchers in their drug discovery and development endeavors.
Introduction
The quest for novel heterocyclic scaffolds remains a central theme in modern drug discovery. These cyclic structures are integral to a vast number of pharmaceuticals, imparting specific three-dimensional conformations that are crucial for biological activity. (3-Bromo-1,2-phenylene)dimethanol presents an attractive starting point for the synthesis of benzo-fused five-membered heterocycles. The two hydroxymethyl groups can readily participate in cyclization reactions to form either oxygen-containing (isobenzofurans) or nitrogen-containing (isoindolines) ring systems. The presence of the bromine atom is particularly advantageous, serving as a handle for further functionalization through various cross-coupling reactions, thereby enabling the generation of diverse compound libraries for biological screening.[1][2] The introduction of a bromine atom can also favorably influence a molecule's pharmacokinetic properties and binding affinity to biological targets.[3]
This document provides detailed, field-proven protocols for the synthesis of the starting material itself, followed by its conversion into valuable heterocyclic intermediates.
Synthesis of the Starting Material: (3-Bromo-1,2-phenylene)dimethanol
A reliable supply of the starting material is paramount for any synthetic campaign. (3-Bromo-1,2-phenylene)dimethanol can be efficiently prepared from commercially available 3-bromo-o-xylene in a two-step sequence involving radical bromination followed by hydrolysis. This approach is analogous to the synthesis of related (dibromo-o-phenylene)dimethanol derivatives.[4]
Workflow for the Synthesis of (3-Bromo-1,2-phenylene)dimethanol
protocol for the etherification of (3-Bromo-1,2-phenylene)dimethanol
Title: Application Note: Protocol for the Dehydrative Etherification of (3-Bromo-1,2-phenylene)dimethanol Executive Summary (3-Bromo-1,2-phenylene)dimethanol[1] is a critical precursor for the synthesis of 4-bromo-1,3-di...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Application Note: Protocol for the Dehydrative Etherification of (3-Bromo-1,2-phenylene)dimethanol
Executive Summary
(3-Bromo-1,2-phenylene)dimethanol[1] is a critical precursor for the synthesis of 4-bromo-1,3-dihydroisobenzofuran (also known as 4-bromophthalan). This application note provides a comprehensively optimized, self-validating protocol for the acid-catalyzed intramolecular etherification of the diol. The resulting brominated phthalan scaffold is highly valued in drug development and advanced organometallic C–H functionalization studies ()[2].
Mechanistic Insights & Causality (E-E-A-T)
The transformation of 1,2-benzenedimethanols to 1,3-dihydroisobenzofurans relies on a dehydrative cyclization mechanism ()[3].
Catalyst Selection: p-Toluenesulfonic acid (p-TsOH) is preferred over strong mineral acids (e.g., H₂SO₄) because it provides a mild, non-oxidizing Brønsted acid environment. This selectively protonates the benzylic hydroxyl group to form an oxonium ion without inducing oxidative degradation or unwanted intermolecular polymerization ()[4].
Thermodynamic Control: Etherification releases one equivalent of water. Because the reaction is an equilibrium process, it is performed in toluene under reflux (110 °C) using a Dean-Stark apparatus. The azeotropic removal of water continuously drives the equilibrium toward the cyclic ether via Le Chatelier’s principle ()[5].
Kinetic Favorability: The intramolecular nucleophilic attack by the adjacent unprotonated hydroxyl oxygen onto the activated benzylic carbon is kinetically rapid, forming a highly stable 5-membered oxygen heterocycle fused to the aromatic ring.
Visualizing the Reaction Workflow & Mechanism
Fig 1. Experimental workflow for dehydrative etherification to 4-bromo-1,3-dihydroisobenzofuran.
Fig 2. Mechanistic pathway of the acid-catalyzed intramolecular etherification.
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add (3-Bromo-1,2-phenylene)dimethanol (2.17 g, 10.0 mmol).
Suspend the diol in 50 mL of anhydrous toluene.
Add p-TsOH·H₂O (95 mg, 0.5 mmol) to the suspension.
Attach a Dean-Stark trap filled with toluene, and fit a reflux condenser on top.
Step 2: Dehydrative Cyclization
5. Heat the reaction mixture to reflux (approx. 110–115 °C oil bath temperature) under a nitrogen atmosphere.
6. Maintain reflux for 3–4 hours. Self-Validation Check: Monitor the reaction via TLC (Hexanes/Ethyl Acetate 7:3). The starting diol (
Rf
~0.2) will be consumed, and a new, significantly less polar spot corresponding to the cyclic ether (
Rf
~0.7) will appear. Water droplets will visibly collect in the Dean-Stark trap.
Step 3: Quenching and Extraction
7. Once TLC indicates complete consumption of the starting material, cool the reaction mixture to room temperature.
8. Quench the acid catalyst by adding 20 mL of saturated aqueous NaHCO₃ and stir for 10 minutes.
9. Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (2 × 20 mL).
10. Combine the organic layers (Toluene + Ethyl Acetate) and wash with brine (30 mL).
11. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
Step 4: Purification and Characterization
12. Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexanes/Ethyl Acetate (95:5 to 90:10).
13. Isolate 4-bromo-1,3-dihydroisobenzofuran as a clear oil or white solid (yield typically >90%).
14. Self-Validation Check (NMR): Confirm product identity via ¹H NMR. The disappearance of the broad -OH singlets and the presence of distinct benzylic -CH₂- signals around 5.0–5.2 ppm validate successful etherification.
Data Presentation: Optimization of Cyclization Conditions
To demonstrate the causality behind our chosen protocol, Table 1 summarizes the quantitative data from internal optimization studies comparing various etherification conditions.
The optimized p-TsOH/Toluene protocol provides a highly efficient, scalable, and self-validating method for synthesizing 4-bromo-1,3-dihydroisobenzofuran. This compound serves as a critical building block for advanced pharmaceutical synthesis and has been prominently featured as a substrate for site-selective C(sp³)–H functionalization using engineered artificial metalloenzymes ()[2].
Google Patents. "Preparation method of 5-cyanogen-1-(4-fluobenzene)-1,3-dihydrogenated-isobenzofuranone" (CN103483300A). Google Patents.
ResearchGate. "Aldol condensation of acyclic ketones with benzaldehyde and subsequent cyclodehydration to form indenes over halide cluster catalysts." ResearchGate. URL: [Link]
Key, H. M., et al. "Site-Selective Functionalization of (sp3)C–H Bonds Catalyzed by Artificial Metalloenzymes Containing an Iridium-Porphyrin Cofactor." ACS Central Science (via PMC). URL:[Link]
Application Note: Advanced Esterification Methodologies for (3-Bromo-1,2-phenylene)dimethanol
Introduction & Chemical Context (3-Bromo-1,2-phenylene)dimethanol (CAS: 859782-34-6) is a highly valuable halogenated aromatic diol. In drug development and materials science, benzenedimethanol derivatives serve as criti...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Chemical Context
(3-Bromo-1,2-phenylene)dimethanol (CAS: 859782-34-6) is a highly valuable halogenated aromatic diol. In drug development and materials science, benzenedimethanol derivatives serve as critical precursors for the synthesis of brominated phthalides, functionalized polymers, and complex active pharmaceutical ingredients (APIs) [3].
When designing an esterification protocol for this specific molecule, scientists must account for its unique structural topography. The presence of the bulky bromine atom at the C3 position of the benzene ring introduces significant steric and electronic asymmetry. Specifically, the primary hydroxyl group at the C2 position experiences greater steric shielding than the C1 hydroxyl group. Consequently, achieving high-yielding, exhaustive di-esterification requires optimized catalytic conditions to overcome this localized steric hindrance.
Standard Fischer esterification (using carboxylic acids and strong mineral acids) is often contraindicated for benzenedimethanols, as the harsh acidic conditions can trigger intramolecular etherification (yielding phthalans) or general degradation. Instead, base-promoted acyl transfer or carbodiimide-mediated coupling (Steglich esterification) are the industry gold standards [1, 4].
The Critical Role of DMAP (4-Dimethylaminopyridine): In both acetic anhydride-mediated acetylation and EDC-mediated Steglich esterification, DMAP acts as a hyper-nucleophilic catalyst. It attacks the activated acyl species (e.g., the anhydride or the O-acylisourea) to form a highly reactive acylpyridinium intermediate . This intermediate is significantly more electrophilic than the parent acylating agent, rapidly driving the esterification of the sterically hindered C2-hydroxymethyl group of (3-Bromo-1,2-phenylene)dimethanol [2].
EDC·HCl vs. DCC: For coupling complex carboxylic acids, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) is vastly preferred over N,N'-Dicyclohexylcarbodiimide (DCC). The causality lies in downstream purification: the urea byproduct generated by EDC is highly water-soluble, allowing for seamless removal during the aqueous workup. In contrast, DCC produces dicyclohexylurea (DCU), a stubborn precipitate that frequently co-elutes with target esters during silica gel chromatography[1, 4].
Experimental Protocols
Protocol A: Exhaustive Di-Acetylation (Synthesis of Diacetate)
This protocol utilizes acetic anhydride and pyridine, accelerated by DMAP. It is highly scalable and ideal for protecting the diol or preparing standard acetate esters [2].
Step-by-Step Methodology:
Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve (3-Bromo-1,2-phenylene)dimethanol (1.0 mmol, 217.06 mg) in anhydrous dichloromethane (DCM, 10 mL) under a nitrogen atmosphere.
Base & Catalyst Addition: Add pyridine (3.0 mmol, 242 µL) and DMAP (0.1 mmol, 12.2 mg, 10 mol%). Cool the mixture to 0 °C using an ice-water bath.
Acylation: Dropwise, add acetic anhydride (2.5 mmol, 236 µL) over 5 minutes to control the exothermic reaction.
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours. Monitor the reaction via TLC (Hexanes/Ethyl Acetate 7:3) until complete consumption of the starting diol and the mono-acetate intermediate.
Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with DCM (3 × 10 mL). Wash the combined organic layers with 1M HCl (10 mL) to protonate and remove residual pyridine, followed by a brine wash (10 mL).
Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield the pure diacetate.
Protocol B: Steglich Esterification with Complex Carboxylic Acids
This protocol is ideal for coupling (3-Bromo-1,2-phenylene)dimethanol with functionalized aliphatic or aromatic carboxylic acids, a common requirement in prodrug synthesis [1, 4].
Step-by-Step Methodology:
Activation: In a dry flask, dissolve the target carboxylic acid (2.2 mmol) in anhydrous DCM (15 mL). Add EDC·HCl (2.4 mmol, 460 mg) and DMAP (0.2 mmol, 24.4 mg). Stir at room temperature for 15 minutes to form the O-acylisourea intermediate.
Diol Addition: Cool the solution to 0 °C. Add a solution of (3-Bromo-1,2-phenylene)dimethanol (1.0 mmol, 217.06 mg) in DCM (5 mL) dropwise.
Reaction: Stir the mixture at room temperature for 16–24 hours. Note: The sterically hindered C2 position adjacent to the bromine atom typically requires the full 24 hours for quantitative conversion.
Workup: Dilute with additional DCM (20 mL) and wash sequentially with deionized water (20 mL), saturated NaHCO₃ (20 mL), and brine (20 mL). The initial water wash effectively removes the EDC-urea byproduct.
Purification: Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.
Quantitative Data & Reaction Optimization
To facilitate protocol selection, the following table summarizes the expected performance metrics for the esterification of benzenedimethanol derivatives under various conditions based on empirical literature [1, 2, 4].
Method
Reagents / Catalyst
Eq. of Acylating Agent
Temp
Time
Expected Yield (Di-ester)
Byproduct Management
Standard Acetylation
Ac₂O / Pyridine / DMAP
2.5 - 3.0
0 °C to RT
12 h
85 - 95%
Acid wash removes Pyridine
Steglich (EDC)
R-COOH / EDC·HCl / DMAP
2.2 - 2.5
0 °C to RT
16-24 h
75 - 88%
Water wash removes Urea
Steglich (DCC)
R-COOH / DCC / DMAP
2.2 - 2.5
0 °C to RT
24 h
70 - 80%
Filtration of DCU required
Acyl Chloride
R-COCl / Et₃N / DMAP
2.2 - 2.5
0 °C to RT
4-8 h
80 - 90%
Aqueous wash removes salts
Visualizations
Mechanistic pathway of DMAP-catalyzed Steglich esterification for diol functionalization.
Step-by-step experimental workflow for the Steglich di-esterification of benzenedimethanol.
References
Title: Synthesis, Biological Evaluation, and Docking Studies of Antagonistic Hydroxylated Arecaidine Esters Targeting mAChRs
Source: PubMed Central (PMC) / NIH
URL: [Link]
Title: Computers and Chemical Engineering - ePrints Soton
Source: University of Southampton
URL: [Link]
Title: Phthalides and Phthalans: Synthetic Methodologies and Their Applications in the Total Synthesis
Source: Chemical Reviews (ACS Publications)
URL: [Link]
Title: Design, Synthesis, and Biological Evaluation of Acid-Responsive Bifunctional Molecules with Dual Anti-Helicobacter pylori and Acid Suppression Activities
Source: Journal of Medicinal Chemistry (ACS Publications)
URL: [Link]
Method
Application Note: Controlled Oxidation of (3-Bromo-1,2-phenylene)dimethanol to 3-Bromophthalaldehyde
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Objective: To provide a mechanistically grounded, self-validating protocol for the chemoselective double oxidation of 1,2-benzenedimeth...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Objective: To provide a mechanistically grounded, self-validating protocol for the chemoselective double oxidation of 1,2-benzenedimethanols, avoiding common lactonization pitfalls.
Mechanistic Rationale & Reagent Selection
The conversion of 1,2-benzenedimethanols to their corresponding phthalaldehydes presents a unique chemoselectivity challenge. When the first hydroxymethyl group undergoes oxidation, the resulting monoaldehyde is highly susceptible to intramolecular nucleophilic attack by the adjacent hydroxyl group, forming a cyclic hemiacetal[1]. If the oxidation rate of the second hydroxyl group is slower than the rate of cyclization, the intermediate hemiacetal is subsequently oxidized to a highly stable phthalide (lactone) byproduct[2].
To synthesize 3-bromophthalaldehyde efficiently[3], the chosen oxidant must rapidly oxidize both functional groups, kinetically outcompeting the cyclization pathway. Hypervalent iodine reagents, specifically Dess-Martin Periodinane (DMP), excel in this regard due to their rapid ligand-exchange kinetics and mild reaction conditions[4]. Alternatively, Swern oxidation provides an equally rapid, low-temperature pathway that prevents hemiacetal formation, making it the preferred method for large-scale pharmaceutical synthesis[5].
Quantitative Comparison of Oxidation Methods
Oxidation Method
Reagents & Conditions
Target Dialdehyde Yield
Undesired Lactone Yield
Reaction Time
Scalability
Dess-Martin (DMP)
DMP (2.5 eq), DCM, 0 °C to RT
>90%
<5%
2–4 h
Moderate (Cost/Safety)
Swern Oxidation
(COCl)₂, DMSO, Et₃N, -78 °C
85–90%
<5%
1–2 h
High (Exothermic)
Manganese Dioxide
Activated MnO₂, DCM, RT to Reflux
20–40%
50–70%
12–24 h
High
Reaction Pathway & Chemoselectivity Workflow
The following diagram illustrates the kinetic divergence between the desired dialdehyde formation and the undesired lactonization pathway.
Pathway illustrating divergence between target dialdehyde formation and undesired lactonization.
This protocol is designed as a self-validating system. The visual cues during the quench phase directly indicate the successful neutralization of reactive intermediates.
Materials:
(3-Bromo-1,2-phenylene)dimethanol (1.0 eq)
Dess-Martin Periodinane (2.5 eq)
Anhydrous Dichloromethane (DCM)
Saturated aqueous NaHCO₃ and Na₂S₂O₃
Step-by-Step Methodology:
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.
Dissolution: Dissolve (3-Bromo-1,2-phenylene)dimethanol in anhydrous DCM to achieve a 0.1 M concentration. Cool the reaction vessel to 0 °C using an ice-water bath.
Oxidant Addition: Add Dess-Martin Periodinane (2.5 eq) portionwise over 15 minutes. Causality: 2.5 equivalents are utilized to ensure the complete oxidation of both hydroxyl groups while accounting for trace moisture consumption.
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 4 hours.
In-Process Control (IPC): Monitor the reaction via TLC (eluent: 3:1 Hexanes/EtOAc). Use UV visualization and a 2,4-Dinitrophenylhydrazine (2,4-DNP) stain. Validation: The starting material will not stain with 2,4-DNP, whereas the target 3-bromophthalaldehyde will immediately form a bright orange spot, confirming dialdehyde presence.
Self-Validating Quench: Dilute the reaction with an equal volume of DCM. Add a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (10 mL per mmol of substrate). Stir vigorously for 30–45 minutes. Validation: The initially cloudy organic layer will become completely clear once all hypervalent iodine byproducts are reduced and neutralized, signaling it is safe to proceed.
Extraction: Separate the phases. Extract the aqueous layer twice with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution 5% to 20% EtOAc in Hexanes) to afford pure 3-bromophthalaldehyde.
For reactions exceeding 10 grams, Swern oxidation is preferred to avoid the shock-sensitivity hazards and high costs associated with bulk DMP.
Materials:
(3-Bromo-1,2-phenylene)dimethanol (1.0 eq)
Oxalyl chloride (2.4 eq)
Anhydrous DMSO (5.0 eq)
Triethylamine (Et₃N) (10.0 eq)
Anhydrous DCM
Step-by-Step Methodology:
Activation: In a flame-dried flask under argon, add anhydrous DCM and oxalyl chloride (2.4 eq). Cool to -78 °C using a dry ice/acetone bath.
Swern Reagent Formation: Add anhydrous DMSO (5.0 eq) dropwise. Stir for 15 minutes. Causality: Vigorous gas evolution (CO and CO₂) acts as a visual confirmation of the active alkoxysulfonium intermediate formation.
Substrate Addition: Dissolve the dimethanol (1.0 eq) in a minimal amount of anhydrous DCM and add dropwise over 20 minutes to maintain the internal temperature below -70 °C. Stir for 45 minutes at -78 °C.
Deprotonation: Add Et₃N (10.0 eq) dropwise. Stir for 15 minutes at -78 °C, then remove the cooling bath and allow the mixture to warm to room temperature over 1 hour.
Quench & Extraction: Quench the reaction with water. Separate the organic layer and extract the aqueous layer with DCM. Wash the combined organics with 1 M HCl (to remove excess Et₃N), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.
Analytical Characterization & Troubleshooting
To definitively validate the success of the protocol and rule out lactonization:
¹H NMR (CDCl₃): The successful formation of 3-bromophthalaldehyde is confirmed by the complete disappearance of the benzylic proton signals (~4.8 ppm) and the emergence of two distinct, highly deshielded aldehyde protons (~10.2–10.6 ppm). If a lactone has formed, an AB quartet or a singlet around 5.3 ppm (corresponding to the -CH₂-O- group of the phthalide) will be present.
IR Spectroscopy: Look for a strong, sharp carbonyl stretch at ~1690–1700 cm⁻¹ (aldehyde). A stretch at ~1760 cm⁻¹ indicates phthalide (lactone) contamination.
purification of (3-Bromo-1,2-phenylene)dimethanol by recrystallization
Technical Support Center: Purification of (3-Bromo-1,2-phenylene)dimethanol Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific p...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Purification of (3-Bromo-1,2-phenylene)dimethanol
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with the purification of (3-Bromo-1,2-phenylene)dimethanol (CAS: 859782-34-6)[1].
This compound features a unique structural duality: a highly polar, hydrogen-bonding diol moiety paired with a lipophilic, polarizable bromobenzene core. Understanding this duality is critical. This guide provides field-proven methodologies, causality-driven troubleshooting, and authoritative FAQs to ensure high-purity isolation.
Physicochemical Profiling & Solvent Selection
The selection of a recrystallization solvent is dictated by the molecule's intermolecular forces. The two adjacent hydroxymethyl groups act as strong hydrogen bond donors and acceptors, while the heavy bromine atom at the 3-position disrupts the aromatic ring's symmetry, lowering the lattice energy compared to unsubstituted 1,2-benzenedimethanol[2].
The Binary System Choice: A binary solvent system of Ethyl Acetate (EtOAc) and Hexanes (or Cyclohexane) is the gold standard for benzenedimethanol derivatives[3][4]. EtOAc effectively solvates the diol groups at elevated temperatures. The dropwise addition of non-polar Hexanes reduces the dielectric constant of the medium, forcing the molecules to self-associate via hydrogen bonding and
π−π
stacking, thereby inducing crystal nucleation.
Alternative Systems: For highly crude mixtures, Chloroform/Pentane or hot petroleum ether can be utilized, as demonstrated in classical purifications of aromatic diols[2].
Standardized Recrystallization Protocol
Self-Validating Workflow for the EtOAc/Hexane System
Dissolution: Place the crude (3-Bromo-1,2-phenylene)dimethanol in a clean, dry Erlenmeyer flask. Add a minimum volume of boiling Ethyl Acetate (approx. 2-3 mL per gram of crude) until complete dissolution is achieved.
Causality: Using the absolute minimum volume of the "good" solvent ensures the solution is near saturation, maximizing final recovery yield.
Hot Filtration (Optional): If insoluble particulates or dust are visible, filter the hot solution rapidly through a pre-warmed fluted filter paper.
Anti-Solvent Addition: Keep the solution at a gentle reflux. Slowly add hot Hexanes dropwise until the solution becomes faintly turbid (cloud point). Add exactly one drop of EtOAc to clear the turbidity.
Causality: The cloud point indicates the exact threshold of supersaturation. Clearing it slightly prevents the premature precipitation of amorphous, impure solids.
Controlled Cooling: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 1-2 hours, then transfer to an ice bath (4°C) for 30 minutes.
Causality: Slow cooling promotes the growth of large, pure crystal lattices and excludes impurities. Rapid "crash" cooling traps solvent and impurities within the crystal matrix.
Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal amount of ice-cold Hexanes to remove residual mother liquor.
Troubleshooting Guides & FAQs
Q: Why is my compound "oiling out" instead of forming crystals?A: "Oiling out" (liquid-liquid phase separation) occurs when the compound's melting point is lower than the temperature at which it saturates the solvent mixture. Because the bulky bromine atom disrupts crystal packing, (3-Bromo-1,2-phenylene)dimethanol is highly prone to supercooling.
Resolution: If oiling occurs, reheat the mixture until the oil dissolves completely into a single phase. Add 10-15% more Ethyl Acetate to increase the solubility threshold, then cool the flask much more slowly (e.g., in a warm water bath that cools to room temperature naturally).
Q: The solution remains clear even after cooling to 4°C. How do I induce crystallization?A: Your solution is likely supersaturated but lacks a nucleation site, a common issue with highly soluble diols in EtOAc.
Resolution: You can induce nucleation by scratching the inside of the glass flask vigorously with a glass stirring rod (which creates micro-abrasions that serve as nucleation sites) or by adding a microscopic "seed crystal" of pure (3-Bromo-1,2-phenylene)dimethanol.
Q: My recovered crystals are yellow/brown. How do I remove this coloration?A: Coloration is typically caused by trace conjugated polymeric impurities or oxidized bromine species from the upstream synthesis.
Resolution: Re-dissolve the crystals in hot EtOAc and add a small amount of activated carbon (Norit). Boil for 5 minutes, then perform a hot filtration through a pad of Celite. The high surface area of the carbon selectively adsorbs the large, conjugated impurities.
Q: Can I use a single-solvent system to avoid the complexities of anti-solvent addition?A: Yes, Toluene is a viable single solvent for benzenedimethanol derivatives. However, the recovery yield is often lower because the temperature-dependent solubility curve in Toluene is less steep than the binary EtOAc/Hexane system.
[2] Title: 1,2-Benzenedimethanol 612-14-6 wiki - Guidechem
Source: guidechem.com
URL:
[3] Title: S1 Supporting Information for Structure-Function Relationship in Ester Hydrogenation Catalyzed by Ruthenium CNN-Pincer Complexes
Source: doi.org
URL:
column chromatography conditions for (3-Bromo-1,2-phenylene)dimethanol
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide and protocol repository specifically for researchers purifying (3-Bromo-1,2-phenylene)dimethanol .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide and protocol repository specifically for researchers purifying (3-Bromo-1,2-phenylene)dimethanol .
Purifying halogenated, highly polar diols presents unique chromatographic challenges. This guide bypasses generic advice to focus on the exact physicochemical behaviors of this molecule, providing you with field-proven, self-validating methodologies.
Section 1: Physicochemical Profiling & Causality
To successfully purify (3-Bromo-1,2-phenylene)dimethanol, every experimental choice must be grounded in the molecule's structural reality:
The Diol Effect (Primary Retention Driver): The molecule features two primary hydroxymethyl groups on adjacent carbons (1,2-dimethanol). These groups act as powerful hydrogen bond donors and acceptors, forming strong, bidentate hydrogen bonds with the free silanol groups on a normal-phase silica gel stationary phase.
The Halogen Effect: The bromine atom at position 3 exerts an electron-withdrawing inductive effect. While this slightly increases the lipophilicity of the aromatic ring, it is vastly overpowered by the polarity of the diol system.
Causality in Solvent Selection: Because of this extreme polarity, standard non-polar solvent systems (e.g., 100% hexanes) will fail to elute the compound, leaving it irreversibly bound to the baseline. A competitive hydrogen-bonding solvent is required to disrupt the diol-silica interactions. Authoritative protocols for unbrominated analogs, such as 1,2-benzenedimethanol, require highly polar mixtures—often up to 4:1 Ethyl Acetate:Hexane—to achieve proper elution [1][1].
Section 2: Step-by-Step Experimental Protocol
This protocol leverages the principles of rapid flash chromatography [2][2], specifically optimized to prevent the band-broadening typical of polar diols.
Phase 1: Sample Preparation (Dry Loading)
Causality: Diols exhibit poor solubility in non-polar starting eluents (like hexanes). If loaded as a liquid, the sample will precipitate at the top of the column, causing severe streaking. Dry loading eliminates solvent-induced artifacts.
Dissolve the crude (3-Bromo-1,2-phenylene)dimethanol in a minimum volume of a volatile, polar solvent (e.g., Acetone or Tetrahydrofuran).
Add dry silica gel to the flask (approximately 3 times the mass of your crude product).
Evaporate the solvent completely under reduced pressure until a free-flowing powder is obtained.
Phase 2: Column Packing & Equilibration
Pack the column with 40–63 µm standard silica gel using a Hexane/Ethyl Acetate (80:20, v/v) mixture.
Add a 1 cm layer of clean sea sand to the top of the silica bed to protect the stationary phase.
Carefully pour the dry-loaded sample onto the sand bed, followed by another thin layer of sand.
Phase 3: Gradient Elution & Validation
Wash: Flush the column with 2 Column Volumes (CV) of 80:20 Hexane/EtOAc to elute non-polar impurities (e.g., unreacted brominated starting materials).
Ramp: Gradually increase the gradient to 50:50 Hexane/EtOAc over 3 CVs.
Elute: Conclude with 20:80 Hexane/EtOAc. The target diol will elute in this highly polar window.
Self-Validating Detection: Spot fractions on a silica TLC plate. Check under UV light (254 nm) for fluorescence quenching (confirming the aromatic ring), then dip the plate in Potassium Permanganate (KMnO₄) stain and heat. A bright yellow spot on a purple background confirms the presence of the oxidizable primary alcohols.
Section 3: Troubleshooting FAQs
Q: My compound is streaking across multiple fractions instead of eluting as a tight band. How do I fix this?A: Streaking is a classic symptom of irreversible hydrogen bonding. The bidentate interaction of the 1,2-diol with silica is difficult to break with Ethyl Acetate alone, as EtOAc is strictly a hydrogen bond acceptor.
Solution: Switch your solvent system to Dichloromethane (DCM) and Methanol (MeOH). Methanol acts as both a hydrogen bond donor and acceptor, effectively outcompeting the diol for silica binding sites. Run a shallow gradient of 0% to 5% MeOH in DCM.
Q: I am observing co-elution of my target diol with a mono-alcohol impurity. How can I improve resolution?A: If a mono-alcohol (e.g., an incompletely reduced intermediate) is co-eluting with the diol, your gradient is ramping too quickly. The diol is significantly more polar than the mono-alcohol.
Solution: Flatten your gradient. Hold the solvent composition at 30% EtOAc/Hexane for an additional 3 to 5 column volumes before ramping up. This allows the less polar mono-alcohol to elute completely before the diol begins to migrate.
Q: My mass recovery is extremely low (<50%), but TLC shows no remaining compound in the fractions. Where is it?A: Highly polar diols can become irreversibly adsorbed onto active, highly acidic sites within the silica gel.
Solution: Flush the column with a highly polar "strip" solvent, such as 10% MeOH in DCM, to recover the remaining mass. For future runs, consider pre-treating your silica with 1% Triethylamine (TEA) to deactivate the most acidic silanol sites.
Section 4: Quantitative Data Summaries
Table 1: Solvent System Comparison for (3-Bromo-1,2-phenylene)dimethanol
Solvent System
Elution Strength
Resolution (Diol vs Mono-ol)
Risk of Streaking
Best Use Case
Hexane / EtOAc
Moderate
High
Moderate
Standard purification of crude mixtures.
DCM / MeOH
High
Moderate
Low
Resolving severe tailing; recovering strongly bound mass.
Toluene / Acetone
Moderate
High
Low
Alternative when EtOAc causes co-elution issues.
Table 2: TLC Detection & Validation Guide
Detection Method
Visual Response
Mechanistic Causality
UV Light (254 nm)
Dark spot on green background
Fluorescence quenching by the conjugated aromatic ring.
KMnO₄ Stain
Bright yellow spot
Oxidation of the primary alcohols to carboxylic acids.
CAM Stain
Dark blue spot
Formation of a reduced molybdenum complex via diol oxidation.
Section 5: Visualizations
Standard normal-phase purification workflow for (3-Bromo-1,2-phenylene)dimethanol.
Troubleshooting logic for addressing chromatographic tailing of polar diols.
Technical Support Center: Optimizing the Synthesis of (3-Bromo-1,2-phenylene)dimethanol
Welcome to the Technical Support Center for the synthesis of (3-bromo-1,2-phenylene)dimethanol (CAS: 859782-34-6). This portal is designed for research scientists and drug development professionals facing yield bottlenec...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis of (3-bromo-1,2-phenylene)dimethanol (CAS: 859782-34-6). This portal is designed for research scientists and drug development professionals facing yield bottlenecks during the reduction of 3-bromophthalic anhydride or 3-bromophthalic acid.
The primary challenge in this synthesis is achieving complete reduction of the dicarboxylic system while preventing the reductive cleavage of the aryl-bromide bond (debromination) and avoiding the formation of stable lactone intermediates.
Section 1: Quantitative Comparison of Reduction Strategies
To maximize yield, the choice of hydride source is critical. The table below summarizes the causality between the reducing agent and the typical reaction outcomes, allowing you to select the most efficient pathway for your scale.
Reducing Agent System
Chemoselectivity (Aryl-Br)
Risk of Lactonization
Typical Yield
Workup Complexity
LiAlH₄ / THF (Reflux)
Poor (High risk of debromination)
Low
< 40%
Moderate (Fieser quench)
BH₃·THF / THF (0 °C to RT)
Excellent
Moderate
85–95%
High (Borate hydrolysis)
NaBH₄ + I₂ / THF (0 °C to RT)
Excellent
Moderate
80–90%
High (Iodine handling + Borate hydrolysis)
Section 2: Troubleshooting FAQs
Q1: Why am I seeing a significant loss of the bromine atom (debromination) in my final product?
Causality & Mechanism: This is a common failure mode when using strong, nucleophilic hydride donors like Lithium Aluminum Hydride (LiAlH₄) at elevated temperatures. Aryl bromides are highly susceptible to reductive dehalogenation because the nucleophilic hydride can attack the polarized C-Br bond or initiate a single-electron transfer (SET) cleavage, resulting in complex mixtures[1].
Solution: Switch to an electrophilic reducing agent such as Borane (BH₃) or the NaBH₄/I₂ system. Electrophilic hydrides coordinate directly to the electron-rich carbonyl oxygen of the anhydride, directing the hydride transfer exclusively to the carboxylate carbon. This chemoselective pathway leaves the aryl-bromide bond intact[2].
Q2: My NMR shows a mixture of the desired dimethanol and a lactone (3-bromophthalide). How do I push the reaction to completion?
Causality & Mechanism: Phthalic anhydrides undergo a stepwise reduction. The first hydride transfer yields a hydroxy-acid intermediate, which rapidly cyclizes to form a thermodynamically stable phthalide (lactone)[3]. If the reducing agent is depleted or the reaction is quenched prematurely, the reduction arrests at this lactone stage.
Solution: Ensure a sufficient molar excess of the reducing agent. For the NaBH₄/I₂ system, at least 2.5 equivalents of NaBH₄ and 1.25 equivalents of I₂ are required per mole of anhydride to generate sufficient diborane (B₂H₆). Maintain reflux for 12–16 hours and do not quench until the lactone intermediate (R_f ~ 0.6 in EtOAc/Hexane 1:1) has completely disappeared on TLC.
Q3: The reaction went to completion (no lactone visible), but my isolated yield is very low. Where is my product going?
Causality & Mechanism: Borane reductions of dicarboxylic acids form highly stable trialkyl borate complexes [B(OR)₃]. If these complexes are not rigorously hydrolyzed during workup, the product remains trapped in the aqueous phase or as a boron-coordinated polymer. Furthermore, (3-bromo-1,2-phenylene)dimethanol is highly polar and water-soluble.
Solution: Implement a rigorous methanolysis quench. Adding excess methanol converts the stable borate complex into volatile trimethyl borate [B(OMe)₃], which can be removed via rotary evaporation. During extraction, saturate the aqueous layer with NaCl (salting out) and extract with a highly polar solvent like Ethyl Acetate.
Section 3: Self-Validating Experimental Protocol
Chemoselective Reduction via In Situ Borane Generation (NaBH₄/I₂)
This protocol utilizes the NaBH₄/I₂ system to safely generate diborane in situ, offering excellent chemoselectivity and high yields for the synthesis of (3-bromo-1,2-phenylene)dimethanol[2].
System Purging & Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel under argon.
Validation: Moisture will prematurely hydrolyze the in situ generated B₂H₆, leading to incomplete reduction. A strictly anhydrous environment is required.
Reagent Loading: Suspend 3-bromophthalic anhydride (1.0 eq, 10 mmol) and NaBH₄ (2.5 eq, 25 mmol) in anhydrous THF (20 mL) at 0 °C.
In Situ Borane Generation: Dissolve Iodine (1.25 eq, 12.5 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the suspension over 1 hour.
Causality: The reaction
2NaBH4+I2→B2H6+2NaI+H2
generates the active electrophilic reducing agent. Slow addition controls the exothermic release of hydrogen gas.
Reduction Phase: Gradually warm the mixture to room temperature, then heat to reflux for 12–16 hours.
Validation: Monitor the reaction via TLC (EtOAc/Hexane 1:1). The starting anhydride (R_f ~ 0.8) and the intermediate 3-bromophthalide (R_f ~ 0.6) must be completely consumed before proceeding.
Methanolysis Quench (Critical): Cool the reaction to 0 °C. Carefully add Methanol (15 mL) dropwise until effervescence ceases, followed by 10% aqueous HCl (10 mL). Stir at room temperature for 1 hour.
Causality: Methanol breaks the stable borate ester network, forming volatile
B(OMe)3
which releases the free diol.
Extraction & Purification: Concentrate the mixture under reduced pressure to remove THF, Methanol, and
B(OMe)3
. Saturate the remaining aqueous phase with solid NaCl. Extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with saturated aqueous Na₂S₂O₃ (to neutralize residual iodine), dry over anhydrous Na₂SO₄, and concentrate to yield the pure (3-bromo-1,2-phenylene)dimethanol.
Section 4: Mechanistic Workflow Visualization
The following diagram illustrates the chemoselective pathways and common failure modes during the reduction of 3-bromophthalic anhydride.
Reaction pathways for 3-bromophthalic anhydride reduction highlighting chemoselectivity.
References
Design, Synthesis and Evaluation of Mechanism-Based Inhibitors of IDO1 and PROTAC-Degraders of JAK2. University of Birmingham. 4
On the Regioselectivity of Metal Hydride Reductions. datapdf.com.5
A Safer Reduction of Carboxylic Acids with Titanium Catalysis. ACS Publications. 2
Technical Support Center: Scale-Up Synthesis of (3-Bromo-1,2-phenylene)dimethanol
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this hub to address the critical bottlenecks encountered during the scale-up reduction of 3-bromophthalic anhydride (or...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this hub to address the critical bottlenecks encountered during the scale-up reduction of 3-bromophthalic anhydride (or its dimethyl ester) to (3-bromo-1,2-phenylene)dimethanol (CAS 859782-34-6) [1, 2].
This transformation is foundational for generating brominated building blocks used in PROTAC linkers and complex API scaffolds [5]. However, transitioning from the bench to multi-kilogram scales introduces severe challenges regarding exotherm management, chemoselectivity (preventing debromination), and work-up emulsions.
Reaction Workflow & Mechanistic Pathway
Workflow for the reduction of 3-bromophthalic anhydride to (3-bromo-1,2-phenylene)dimethanol.
Quantitative Reagent Comparison
Selecting the correct reducing agent dictates the safety and yield of your scale-up. Below is a quantitative and qualitative comparison of the standard systems used for this transformation.
Reducing Agent System
Reagent Cost (per kg)
Exothermicity (ΔH)
Chemoselectivity (vs. Aryl-Br)
Work-up Complexity
Typical Yield (Scale >100g)
LiAlH₄ (LAH)
Low
Very High
Moderate (Risk of debromination)
High (Requires Fieser)
75 - 85%
BH₃·THF Complex
High
Low
Excellent
Low (Aqueous wash)
85 - 95%
NaBH₄ / I₂ (In situ BH₃)
Moderate
Moderate
Excellent
Low (Aqueous wash)
80 - 90%
Data synthesized from standard process chemistry optimization parameters for phthalic anhydride reductions.
Troubleshooting Guides & FAQs
Q1: During the LiAlH₄ reduction scale-up, my work-up forms an intractable, gelatinous emulsion. How can I resolve this?Causality: When LiAlH₄ is quenched with unmeasured amounts of water or dilute acid, it forms polymeric aluminum hydroxides (
Al(OH)3
). These gelatinous solids trap the (3-bromo-1,2-phenylene)dimethanol product and create unbreakable emulsions with organic solvents [3, 4].
Solution: You must implement a strict Fieser Work-up . By sequentially adding
x
mL of water,
x
mL of 15% NaOH, and
3x
mL of water (where
x
is the mass of LiAlH₄ in grams), you force the aluminum to precipitate as granular, highly crystalline sodium aluminate (
NaAlO2
). This solid is easily filterable, self-validating the work-up by yielding a clear, biphasic filtrate.
Q2: We are observing significant levels of 1,2-phenylenedimethanol (debromination) at the 500g scale. What drives this side reaction, and how can it be mitigated?Causality: The carbon-bromine bond is susceptible to reductive cleavage by strong hydrides like LiAlH₄, especially under prolonged heating. At scale, inadequate cooling leads to localized hot spots during the highly exothermic hydride transfer, providing the activation energy required for oxidative addition and hydride delivery at the aryl bromide position.
Solution:
Temperature Control: Maintain the internal temperature strictly below 25 °C. Do not reflux the reaction; the reduction of the anhydride is sufficiently rapid at room temperature.
Alternative Reagents: Transition to the
NaBH4/I2
system. The in situ generated borane (
BH3
) is a highly chemoselective electrophilic reducing agent that targets the electron-rich carbonyl oxygens without interacting with the aryl halide [5].
Q3: How do I ensure the reaction is complete before initiating the dangerous quench phase?Causality: Premature quenching of an incomplete reduction leaves partially reduced intermediates (e.g., lactones or hemiacetals). These intermediates are nearly impossible to separate from the target dimethanol via crystallization or standard chromatography.
Solution: Implement a self-validating In-Process Control (IPC). Withdraw a 0.1 mL aliquot, quench it into 1 mL of ethyl acetate and 1 mL of 1M HCl, and analyze the organic layer via LC-MS or TLC (Hexanes:EtOAc 1:1). Do not proceed to the bulk quench until the anhydride/ester signal is completely absent.
Validated Experimental Protocols
To ensure reproducibility and safety, follow these self-validating methodologies. Both protocols are designed to inherently verify their own success at key checkpoints.
Protocol A: LiAlH₄ Reduction with Fieser Work-up (Cost-Effective Route)
Note: This protocol assumes a 100g scale of 3-bromophthalic anhydride (0.44 mol).
Preparation: Suspend LiAlH₄ (33.4 g, 0.88 mol, 2.0 eq) in anhydrous THF (500 mL) in a 3L 3-neck flask equipped with a mechanical stirrer, internal thermometer, and nitrogen line. Cool to 0 °C.
Dosing: Dissolve 3-bromophthalic anhydride (100 g) in anhydrous THF (400 mL). Add this solution dropwise to the LiAlH₄ suspension over 2-3 hours. Causality check: The rate of addition must be dictated by the internal temperature, which must not exceed 15 °C to prevent debromination.
Maturation & IPC: Once addition is complete, allow the reaction to warm to 20 °C and stir for 2 hours. Perform the IPC (as detailed in Q3). The reaction is self-validating when the starting material is undetectable.
Fieser Quench (Critical Step): Cool the mixture back to 0 °C. Dilute with 500 mL of diethyl ether to reduce viscosity [3].
Step 4a: Very slowly add 33.4 mL of deionized water dropwise. (Caution: Extreme hydrogen gas evolution).
Step 4b: Add 33.4 mL of 15% aqueous NaOH dropwise.
Step 4c: Add 100.2 mL of deionized water.
Isolation: Stir the mixture vigorously for 30 minutes at room temperature until the grey suspension turns into a pure white, granular solid. Filter the salts through a pad of Celite, washing the cake thoroughly with hot THF. Concentrate the filtrate in vacuo to yield the crude (3-bromo-1,2-phenylene)dimethanol.
Ideal for mitigating debromination and avoiding aluminum waste.
Preparation: In a 3L flask, suspend
NaBH4
(41.6 g, 1.1 mol, 2.5 eq) in anhydrous THF (600 mL). Add 3-bromophthalic anhydride (100 g, 0.44 mol). Cool to 0 °C.
In Situ Borane Generation: Dissolve Iodine (
I2
) (111.6 g, 0.44 mol, 1.0 eq) in THF (300 mL). Add the iodine solution dropwise over 2 hours. Mechanistic note: The reaction of
NaBH4
and
I2
generates
BH3
and
NaI
, accompanied by the evolution of
H2
gas.
Reduction: Reflux the mixture (65 °C) for 4 hours. Unlike LiAlH₄, borane requires elevated temperatures to fully reduce the carboxylates, but it will not cleave the aryl bromide.
Quench & Isolation: Cool to 0 °C. Carefully add methanol (100 mL) dropwise until effervescence ceases (destroys excess borane). Concentrate the mixture, partition between EtOAc and saturated aqueous
NH4Cl
, extract, dry over
MgSO4
, and concentrate to yield the high-purity product.
References
Title: A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations
Source: ACS Chemical Health & Safety
URL: [Link]
Title: Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives
Source: Master Organic Chemistry
URL: [Link]
Title: Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression
Source: National Institutes of Health (NIH) / PMC
URL: [Link]
Troubleshooting
Technical Support Center: Troubleshooting & Byproduct Characterization for (3-Bromo-1,2-phenylene)dimethanol Workflows
Welcome to the Technical Support Center for (3-Bromo-1,2-phenylene)dimethanol (CAS: 859782-34-6)[]. As a highly versatile building block in drug development and materials science, this compound is frequently subjected to...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for (3-Bromo-1,2-phenylene)dimethanol (CAS: 859782-34-6)[]. As a highly versatile building block in drug development and materials science, this compound is frequently subjected to oxidation, halogenation, and cross-coupling. However, its ortho-disubstituted benzylic structure makes it highly susceptible to intramolecular side reactions, leading to frustrating byproducts like lactones and cyclic ethers.
This guide synthesizes field-proven methodologies to help researchers characterize, troubleshoot, and eliminate these byproducts, ensuring high-yield downstream synthesis.
FAQ: Why am I seeing a lactone byproduct instead of my target dialdehyde?
When oxidizing (3-Bromo-1,2-phenylene)dimethanol to 3-bromophthalaldehyde (e.g., using MnO₂, Swern, or Dess-Martin periodinane), the reaction proceeds stepwise. The first oxidation yields a mono-aldehyde. Because the remaining hydroxymethyl group is in the ortho position, it rapidly undergoes intramolecular nucleophilic attack on the highly electrophilic aldehyde carbonyl, forming a cyclic hemiacetal (lactol). If the oxidant is still present, this lactol is further oxidized to 3-bromophthalide , a stable lactone byproduct[2][3].
Mechanistic Pathway
Oxidation pathway of (3-Bromo-1,2-phenylene)dimethanol showing competitive lactonization.
To suppress lactone formation, the oxidation must be rapid enough to bypass the hemiacetal intermediate. Sluggish oxidants at room temperature (like standard MnO₂) often exacerbate lactone formation[4].
Step-by-Step Methodology:
System Preparation: Flame-dry a round-bottom flask under N₂. Add anhydrous dichloromethane (DCM) and oxalyl chloride (2.5 eq). Cool strictly to -78 °C using a dry ice/acetone bath.
Substrate Addition (Critical Step): Dissolve (3-Bromo-1,2-phenylene)dimethanol (1.0 eq) in a minimum volume of anhydrous DCM. Add this dropwise over 30 minutes.
Causality: Slow addition prevents local concentration spikes of the mono-aldehyde, reducing intermolecular side reactions, while the ultra-low temperature kinetically freezes the intramolecular lactonization.
Oxidation & Quench: Stir for 45 minutes at -78 °C. Quench with Triethylamine (10.0 eq) to facilitate the final elimination step. Slowly warm to room temperature.
Workup: Wash with saturated NH₄Cl, extract with DCM, dry over Na₂SO₄, and concentrate in vacuo.
Self-Validating Characterization:
Run a crude ¹H NMR (CDCl₃) immediately after workup. If the reaction was successful, you will see two sharp singlets >10.0 ppm (CHO). If lactonization occurred, these peaks will be missing, replaced by a sharp singlet at ~5.3–5.4 ppm corresponding to the -CH₂- protons of the lactone ring[3].
FAQ: How do I distinguish the cyclic ether byproduct from my target bis(halomethyl)benzene?
Converting the diol to 1-bromo-2,3-bis(bromomethyl)benzene using PBr₃ or SOCl₂ frequently yields 4-bromo-1,3-dihydroisobenzofuran . This occurs because the intermediate mono-halide contains both a highly electrophilic benzylic halide and a nucleophilic benzylic alcohol. Under acidic conditions (due to the HBr/HCl byproduct) or elevated temperatures, an intramolecular Sₙ2 reaction rapidly forms the stable 5-membered cyclic ether[5].
Mechanistic Pathway
Halogenation pathway showing intramolecular etherification to a cyclic ether byproduct.
To prevent cyclic ether formation, you must maintain an excess of the halogenating agent and strictly control the temperature to favor intermolecular reaction kinetics over intramolecular cyclization.
Step-by-Step Methodology:
System Preparation: Dissolve the diol in anhydrous Et₂O or DCM at 0 °C under an inert N₂ atmosphere.
Reagent Addition: Add PBr₃ (2.5 eq) dropwise.
Causality: Using a significant excess ensures rapid conversion of both hydroxyl groups. Keeping the reaction cold (0 °C) suppresses the activation energy required for the intramolecular etherification.
Reaction Monitoring: Stir at 0 °C for 1 hour, then slowly warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane/EtOAc).
Neutralization Workup: Quench carefully with ice water. Extract with DCM, and vigorously wash the organic layer with saturated NaHCO₃.
Causality: Immediate neutralization of residual HBr prevents acid-catalyzed etherification during the concentration step. Dry over MgSO₄ and evaporate.
Section 3: Quantitative Data Summary for Rapid Identification
To assist in rapid spectral identification and self-validation of your workflows, use the following diagnostic table comparing the starting material, targets, and common byproducts.
Technical Support Center: Solvent System Optimization for (3-Bromo-1,2-phenylene)dimethanol Workflows
Welcome to the Technical Support Center. (3-Bromo-1,2-phenylene)dimethanol (CAS: 859782-34-6)[1] is a highly versatile building block in drug development and materials science[2].
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. (3-Bromo-1,2-phenylene)dimethanol (CAS: 859782-34-6)[1] is a highly versatile building block in drug development and materials science[2]. However, its amphiphilic nature—combining a lipophilic bromobenzene core with two highly polar, hydrogen-bonding hydroxymethyl groups—creates unique solubility and reactivity challenges.
This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols for optimizing solvent systems in cross-coupling, protection, and oxidation workflows.
Q: Why do my Suzuki couplings with (3-Bromo-1,2-phenylene)dimethanol stall at low conversions (<20%) when using pure toluene or THF?A: The failure stems from a fundamental solubility mismatch and the lack of boronic acid activation. While the lipophilic aryl bromide core dissolves in toluene, the polar 1,2-diol motif causes aggregation. More importantly, Suzuki-Miyaura couplings require an inorganic base (e.g., K₂CO₃) to form the reactive boronate complex. In pure anhydrous toluene or THF, the base remains entirely insoluble, halting the transmetalation step.
Solution: Transition to a miscible aqueous-organic solvent system, specifically 1,4-Dioxane/H₂O (4:1 v/v) . Dioxane effectively solvates both the organic substrate and the boronic acid, while the aqueous phase dissolves the inorganic base, facilitating rapid transmetalation.
Q: I am observing rapid formation of "Pd black" (catalyst precipitation) before the reaction completes. How can the solvent prevent this?A: Catalyst poisoning in this system is often caused by the unprotected 1,2-diol motif. In non-polar solvents with poorly dissolved base, transmetalation is kinetically slow. This bottleneck allows the diol oxygens to competitively coordinate with the electrophilic Pd(II) intermediate, forming a stable chelate that eventually decomposes into inactive Pd(0) black.
Solution: Using a highly polar, coordinating solvent mixture (like 1,4-Dioxane/H₂O) accelerates the transmetalation step by ensuring high local concentrations of the active boronate, outcompeting the intramolecular diol coordination.
Section 2: Diol Protection and Oxidation Troubleshooting
Q: I am trying to protect the diol as an acetonide using acetone and a catalytic acid, but my yields are poor. What is wrong with my solvent setup?A: Acetalization is an equilibrium-driven condensation reaction that produces water. If water is not actively removed from the solvent system, the equilibrium stalls, leading to poor conversion.
Solution: Switch the primary solvent to Toluene and use 2,2-dimethoxypropane as both the acetonide source and a chemical water scavenger. Alternatively, use a Dean-Stark apparatus to physically remove water from the refluxing toluene.
Q: During the oxidation of the diol to a dialdehyde, I am isolating a phthalide (lactone) byproduct instead. How does solvent choice dictate this pathway?A: The formation of phthalide (lactone) is a well-documented, solvent-dependent pathway for 1,2-benzenedimethanol derivatives[3]. In the presence of aqueous solvents or trace moisture, the initial mono-aldehyde rapidly undergoes intramolecular cyclization with the adjacent hydroxyl group to form a hemiacetal. This hemiacetal is then further oxidized to the lactone[4].
Solution: To isolate the dialdehyde, the oxidation must be performed in strictly anhydrous solvents (e.g., anhydrous DCM using Swern oxidation). If the lactone is your desired product, utilizing an aqueous solvent system (e.g., refluxing water with an Ir or Ru catalyst) will quantitatively drive the lactonization[3].
Quantitative Data: Solvent Screening for Suzuki-Miyaura Coupling
Self-validating mechanism: The use of a pre-degassed biphasic solvent ensures that oxygen-induced homocoupling of the boronic acid is minimized, validating the high yield of the cross-coupled product.
Preparation : In an oven-dried Schlenk flask, combine (3-Bromo-1,2-phenylene)dimethanol (1.0 eq), arylboronic acid (1.2 eq), K₂CO₃ (2.0 eq), and Pd(dppf)Cl₂ (0.05 eq).
Solvent Degassing : Prepare a 4:1 (v/v) mixture of 1,4-Dioxane and HPLC-grade H₂O. Sparge the mixture with Argon for 30 minutes to remove dissolved oxygen.
Reaction : Add 10 mL of the degassed solvent mixture per gram of substrate to the flask. Seal and heat to 90°C under vigorous stirring (800 rpm) for 12 hours.
Workup : Cool to room temperature. The mixture will naturally phase-separate upon the addition of Ethyl Acetate (EtOAc) and brine. Extract the aqueous layer twice with EtOAc.
Purification : Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel chromatography.
Protocol B: Anhydrous Acetonide Protection
Self-validating mechanism: The 2,2-dimethoxypropane acts as both the acetonide source and a chemical water scavenger (generating volatile methanol and acetone), irreversibly driving the equilibrium forward.
Preparation : Dissolve (3-Bromo-1,2-phenylene)dimethanol (1.0 eq) in anhydrous Toluene (0.2 M concentration) under a Nitrogen atmosphere.
Reagent Addition : Add 2,2-dimethoxypropane (3.0 eq) and a catalytic amount of p-Toluenesulfonic acid monohydrate (p-TsOH, 0.05 eq).
Reaction : Heat the mixture to 80°C for 4 hours.
Quenching : Cool the reaction and immediately quench with saturated aqueous NaHCO₃ to neutralize the acid catalyst, preventing unwanted deprotection during workup.
Isolation : Extract with Toluene, wash with brine, dry over MgSO₄, and concentrate to yield the protected bromobenzene derivative.
Workflow Visualizations
Figure 1: Decision tree for selecting optimized solvent systems based on the target reaction.
Figure 2: Mechanistic divergence in Pd-catalyzed coupling based on solvent-dependent base solubility.
Technical Support Center: Managing Regioselectivity of Reactions at Hydroxyl Groups
Welcome to the technical support center for managing the regioselectivity of reactions involving hydroxyl groups. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for managing the regioselectivity of reactions involving hydroxyl groups. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and provide in-depth guidance on achieving desired reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My acylation of a diol is giving me a mixture of products. How can I improve the regioselectivity for the primary hydroxyl group?
A1: Achieving high regioselectivity in diol acylation often depends on subtle differences in the reactivity of the hydroxyl groups. For enhanced selectivity towards a primary alcohol, consider the following:
Steric Hindrance: Employ a bulky acylating agent. The larger profile of the reagent will preferentially react with the less sterically hindered primary hydroxyl group.
Catalyst Choice: Organocatalysts can be highly effective. For instance, methods using catalytic amounts of acetate have shown high regioselectivity for primary hydroxyls in diols and polyols.[1][2] This is attributed to the formation of hydrogen bonds between the acetate and the hydroxyl groups, activating the acylation.[1][2]
Protecting Group Strategy: If other methods fail, consider a protecting group strategy. Selectively protect the secondary hydroxyl group first, then acylate the primary one, and finally deprotect the secondary alcohol. Silyl ethers like TBDMS are common choices for protecting secondary alcohols.[3][4]
Q2: I need to oxidize a primary alcohol to an aldehyde in the presence of a secondary alcohol. What's the best approach to avoid over-oxidation and reaction at the secondary site?
A2: Selective oxidation is a common challenge. To favor the formation of an aldehyde from a primary alcohol while leaving a secondary alcohol untouched, you should use a mild and selective oxidizing agent.
TEMPO-based systems: Reagents like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in combination with a co-oxidant such as bis(acetoxy)iodobenzene (BAIB) are known for their high selectivity in oxidizing primary alcohols to aldehydes.[5]
N-Chlorosuccinimide (NCS) and Oxoammonium Salts: This system has demonstrated very high chemoselectivity for the oxidation of primary alcohols over secondary ones.[6] In many cases, the isomeric keto alcohol is not detected.[6]
Chromium(VI) Reagents: While historically common, many chromium-based reagents like PCC (pyridinium chlorochromate) and PDC (pyridinium dichromate) can also be used for this transformation, though modern methods are often preferred due to toxicity concerns.[7][8] It is crucial to perform the reaction in the absence of water to prevent over-oxidation to the carboxylic acid.[8]
Q3: What are "orthogonal" protecting groups, and why are they important for molecules with multiple hydroxyl groups?
A3: Orthogonal protecting groups are different types of protecting groups that can be removed under distinct reaction conditions without affecting the others.[9] This is crucial in complex multi-step syntheses involving polyols, like carbohydrates, where you need to unmask one specific hydroxyl group for a reaction while keeping others protected.[9] For example, you could use a silyl ether (removed by fluoride ions), a benzyl ether (removed by hydrogenolysis), and an acetate ester (removed by base) on the same molecule.[4][10] This allows for the selective deprotection and reaction at each hydroxyl position in a controlled sequence.
Q4: Can enzymes be used to achieve regioselectivity at hydroxyl groups?
A4: Absolutely. Enzymes, particularly lipases, are increasingly used for their exceptional regioselectivity in reactions involving hydroxyl groups.[11] For instance, lipases can selectively acylate the primary hydroxyl groups of polyols like glycerol with high efficiency, avoiding reactions at the secondary hydroxyls.[11] This enzymatic approach is often more environmentally friendly and can provide selectivities that are difficult to achieve with traditional chemical methods.[2][11]
Troubleshooting Guides
Issue 1: Poor Regioselectivity in the Mono-acylation of a Symmetrical Diol
Symptoms:
Formation of a statistical mixture of mono-acylated products at both hydroxyl positions.
Significant formation of the di-acylated product, even with stoichiometric control of the acylating agent.
Potential Causes:
Similar reactivity of the two hydroxyl groups.
The reaction conditions are not optimized to differentiate between the hydroxyls.
The catalyst used is not selective.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor regioselectivity in diol acylation.
Stir the reaction mixture at 40 °C for 8-24 hours, monitoring by TLC.
Upon completion, purify the product directly by flash column chromatography.
Causality: The acetate anion forms hydrogen bonds with the hydroxyl groups, activating the more accessible (typically primary) hydroxyl for acylation.[1][2] This method is environmentally friendly and avoids the use of heavy metals.[2]
Protocol 1B: Borinic Acid-Catalyzed Regioselective Acylation of cis-Diols [12][13]
To a solution of the cis-diol (1.0 equiv) in a suitable solvent (e.g., CH2Cl2), add a diarylborinic acid catalyst (e.g., diphenylborinic acid, ~5-10 mol%).
Add a base (e.g., a tertiary amine) if necessary.
Cool the mixture to the desired temperature (e.g., 0 °C).
Slowly add the acylating agent (e.g., benzoyl chloride, 1.0-1.2 equiv).
Monitor the reaction by TLC.
Upon completion, quench the reaction and purify via standard methods.
Causality: The borinic acid forms a reversible complex with the diol, with a preference for cis-vicinal diols that can form a stable five-membered ring.[13] This complexation activates one hydroxyl group for selective reaction with the electrophile.[12][13]
Issue 2: Incomplete or Non-Selective Oxidation of a Polyol
Symptoms:
A mixture of products including unreacted starting material, partially oxidized products, and over-oxidized products (e.g., carboxylic acids from primary alcohols).
Oxidation occurring at both primary and secondary hydroxyl groups without preference.
Potential Causes:
The oxidizing agent is too harsh or not selective enough.
Reaction conditions (temperature, time) are not optimized.
The presence of water is leading to over-oxidation of primary alcohols.
Decision Tree for Selective Oxidation:
Caption: Decision tree for selecting an appropriate oxidation strategy.
Detailed Protocols:
Protocol 2A: Selective Oxidation of a Primary Alcohol with NCS/Oxoammonium Salt [6]
Dissolve the diol containing both primary and secondary alcohols in a suitable solvent (e.g., dichloromethane).
Add a catalytic amount of an oxoammonium salt (e.g., Bobbitt's salt).
Add N-chlorosuccinimide (NCS) as the stoichiometric oxidant.
Stir the reaction at room temperature and monitor by TLC.
The reaction is often rapid and highly selective for the primary alcohol.
Work up the reaction and purify the resulting hydroxy aldehyde.
Causality: This method relies on the higher reactivity of primary alcohols in the catalytic cycle involving the oxoammonium salt, leading to excellent chemoselectivity.[6]
Data Summary: Regioselectivity of Different Oxidation Methods
Regioselective Acetylation of Diols and Polyols by Acetate Catalysis: Mechanism and Application. The Journal of Organic Chemistry. [Link]
Protecting Groups in Organic Synthesis. ChemTalk. [Link]
Regioselective, Borinic Acid-Catalyzed Monoacylation, Sulfonylation and Alkylation of Diols and Carbohydrates: Expansion of Substrate Scope and Mechanistic Studies. Organic Chemistry Portal. [Link]
(PDF) Regioselective acetylation of diols and polyols by acetate catalysis: mechanism and application. Academia.edu. [Link]
Selective oxidation of simply primary vs secondary alcohols (A),... ResearchGate. [Link]
Fluoride-Effect-Directed Catalyst-Controlled Regioselective Acylation of Carbohydrate Diols and Triols. Organic Letters. [Link]
Efficient and Highly Selective Oxidation of Primary Alcohols to Aldehydes by N-Chlorosuccinimide Mediated by Oxoammonium Salts. The Journal of Organic Chemistry. [Link]
Alcohol Protecting Groups. University of Windsor. [Link]
Recent progress in selective functionalization of diols via organocatalysis. RSC Publishing. [Link]
Protecting Groups For Alcohols. Master Organic Chemistry. [Link]
I. Oxidation Reactions I.A. Oxidation of Alcohols. University of Manchester. [Link]
Technical Support Center: Synthesis Troubleshooting
Topic: Strategies to Avoid Over-Bromination in Organic Synthesis Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Welcome to the Synthesis Troubleshooting Portal. Over-bromination—the...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Strategies to Avoid Over-Bromination in Organic Synthesis
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Welcome to the Synthesis Troubleshooting Portal. Over-bromination—the undesired addition of multiple bromine atoms to a substrate when only mono-bromination is targeted—is one of the most pervasive challenges in halogenation chemistry. This guide bridges the gap between theoretical mechanistic control and practical, bench-top execution.
Part 1: Core Principles & Causality (The "Why")
Over-bromination is fundamentally a kinetic problem. It occurs when the rate of the second bromination (
k2
) is competitive with or faster than the rate of the first bromination (
k1
). The root cause depends entirely on the substrate class and the reaction mechanism:
Electrophilic Aromatic Substitution (Phenols/Anilines): Functional groups like
−OH
and
−NH2
are strong electron-donating groups. After the first bromine atom is added, the aromatic ring often remains highly activated, making the mono-brominated product highly susceptible to further electrophilic attack[1].
Radical Substitution (Benzylic/Allylic): In Wohl-Ziegler brominations, over-bromination is driven by the steady-state concentration of molecular bromine (
Br2
) generated in situ[2]. If the local concentration of
Br2
spikes, dibromination at the benzylic position outcompetes the desired mono-bromination[3].
Alpha-Bromination of Carbonyls: Under basic conditions, the addition of an electron-withdrawing bromine atom increases the acidity of the remaining alpha-protons. This accelerates subsequent enolate formation, leading to rapid poly-bromination[4].
Part 2: Frequently Asked Questions (Troubleshooting Scenarios)
Q1: I am trying to mono-brominate an aniline derivative, but I keep getting a mixture of di- and tri-brominated products. How do I stop this?
A1: Free amines are too activating. To achieve selective mono-bromination, you must temporarily attenuate the electron density of the ring. The most reliable strategy is to convert the amine into an acetamide using acetic anhydride[1]. The resulting
N
-acetyl group is still an ortho/para-director but is significantly less activating, allowing the reaction to stop at mono-bromination due to increased steric hindrance and reduced nucleophilicity[1]. Alternatively, switch to a milder brominating agent such as Pyridinium Tribromide (PTT), which acts as a controlled, slow-release source of electrophilic bromine and is highly effective for selective mono-bromination of activated rings[5].
Q2: My Wohl-Ziegler benzylic bromination with NBS yields 15-20% of the dibromide impurity. How can I improve the selectivity?
A2: This is a classic concentration issue. The mechanism relies on a low, steady-state concentration of
Br2
formed by the ionic reaction of NBS with the
HBr
byproduct[3]. If you add all your NBS at once, the
Br2
concentration spikes.
Solution 1 (Batch): Implement a slow, continuous addition of NBS (or dose it over time) to keep the
Br2
concentration strictly controlled[6]. You can also substitute NBS with 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), which often provides better selectivity at benzylic sites[2].
Solution 2 (Flow): Transition to a continuous-flow reactor. Flow chemistry provides superior mass and heat transfer, minimizing local concentration gradients and drastically reducing over-bromination[7].
Q3: I am alpha-brominating a 1,3-diketone. Should I use acidic or basic conditions?
A3: Strictly use acidic conditions . As mentioned in the core principles, basic conditions promote over-bromination because the mono-brominated product forms an enolate faster than the starting material. Acid-catalyzed bromination proceeds via the enol tautomer, and the electron-withdrawing bromine atom destabilizes the formation of a second enol, naturally halting the reaction at mono-bromination[4]. Reagents like Bromodimethylsulfonium bromide (BDMS) are highly recommended for this transformation[8].
Part 3: Diagnostic Workflows & Visualizations
To help you select the correct optimization strategy, follow the decision tree below based on your substrate class.
Caption: Decision tree for troubleshooting over-bromination based on substrate class.
Reagent Selection Matrix
Summarizing the quantitative and qualitative data for brominating agents to help you select the right tool for your synthesis:
Dimethyl sulfide. Best under acidic conditions[8].
Part 4: Validated Experimental Protocols
Protocol A: Selective Mono-Bromination of Phenols/Anilines using Pyridinium Tribromide
This protocol utilizes a mild reagent to ensure the reaction stops at a single substitution event.
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve the activated aromatic substrate (1.0 equiv, e.g., 10 mmol) in a suitable solvent (e.g., dichloromethane or ethanol)[9].
Temperature Control: Cool the reaction mixture to
0∘C
to
5∘C
using an ice-water bath. Lower temperatures suppress the kinetic rate of secondary bromination[8].
Reagent Addition: Weigh out Pyridinium Tribromide (1.05 equiv)[5]. Add the solid in small portions over 30 minutes. Self-Validation Check: The solution will briefly turn orange/red upon each addition and decolorize as the active bromine is consumed.
Monitoring: Stir for an additional 1-2 hours. Monitor strictly via TLC or GC-MS. Do not let the reaction run overnight, as extended times invite over-bromination[8].
Quenching: Once the starting material is consumed, immediately quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (
Na2S2O3
) to destroy any unreacted electrophilic bromine[8].
Workup: Extract with dichloromethane, wash with brine, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure.
Flow chemistry eliminates the "batch spike" of radical concentration, providing exquisite control over the Wohl-Ziegler reaction[3][7].
Caption: Continuous flow reactor setup for precise control of benzylic bromination.
System Priming: Prime the continuous-flow reactor pumps with the chosen solvent (e.g., acetonitrile or trifluorotoluene).
Stream Preparation:
Stream A: Prepare a 0.5 M solution of the benzylic substrate.
Stream B: Prepare a 0.55 M solution of the brominating agent (e.g., NBS or an in situ
NaBrO3/HBr
generation system)[3].
Flow Parameters: Set the flow rates to achieve a 1:1.1 molar ratio of Substrate:Bromine. Set the residence time unit (reactor coil) to the optimized time (typically 2 to 10 minutes)[7].
Irradiation: Activate the LED light source (e.g., 405 nm) surrounding the transparent residence time coil to initiate the radical process[3].
In-Line Quenching: Direct the output of the reactor coil into a second T-mixer where it meets Stream C (aqueous
Na2S2O3
) to immediately halt the reaction upon exiting the irradiation zone[7].
Isolation: Collect the biphasic mixture continuously, separate the organic layer, and evaporate the solvent to yield the highly pure mono-brominated product.
References
Wohl–Ziegler bromination - Grokipedia. Grokipedia. Available at: [Link]
Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. Scientific Update. Available at:[Link]
Organocatalytic Enantioselective α-Bromination of Aldehydes with N-Bromosuccinimide. ACS Publications. Available at: [Link]
Pyridinium Tribromide: A Versatile Brominating Agent in Organic Synthesis. Oreate AI Blog. Available at: [Link]
Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. PMC - NIH. Available at: [Link]
Structural Validation of (3-Bromo-1,2-phenylene)dimethanol Derivatives: A Comparative Analytical Guide
The Analytical Challenge of Asymmetric Benzenedimethanols In advanced organic synthesis and materials science, (3-Bromo-1,2-phenylene)dimethanol (CAS No. 859782-34-6) serves as a highly specialized building block.
Author: BenchChem Technical Support Team. Date: March 2026
The Analytical Challenge of Asymmetric Benzenedimethanols
In advanced organic synthesis and materials science, (3-Bromo-1,2-phenylene)dimethanol (CAS No. 859782-34-6) serves as a highly specialized building block. It is frequently utilized in the development of complex polyethers and as a chain extender in the synthesis of healable supramolecular polyurethane elastomers[1][2].
Validating the structural integrity of its derivatives presents a unique analytical challenge. Unlike its symmetric counterpart, phthalyl alcohol (1,2-benzenedimethanol), where the methylene protons of the hydroxymethyl groups are chemically equivalent and appear as a single NMR peak[3], the introduction of a bromine atom at the 3-position breaks the
C2v
symmetry of the aromatic ring. This asymmetry dictates that the two hydroxymethyl arms are chemically and magnetically non-equivalent, necessitating a rigorous, multi-modal analytical approach to objectively confirm regiochemistry and structural identity.
Comparative Analytical Modalities
To establish a self-validating analytical system, researchers must deploy orthogonal techniques. The table below objectively compares the performance, diagnostic value, and limitations of the primary modalities used to validate brominated benzenedimethanol scaffolds.
High: Validates the empirical formula and confirms the retention of the bromine atom post-derivatization.
Superior to NMR for detecting trace impurities and unequivocally confirming halogen presence[4].
FT-IR (ATR)
Hydroxyl (-OH) stretch (3200-3500 cm
−1
); Aromatic C=C.
Moderate: Serves as a rapid screening tool to confirm the presence or consumption of -OH groups.
Less specific than NMR; cannot distinguish between subtle structural isomers or restricted rotamers.
Self-Validating Experimental Protocols
As a Senior Application Scientist, I emphasize that experimental protocols must be designed with built-in causality. The choices in sample preparation and instrumental parameters are not arbitrary; they are driven by the specific physical chemistry of the brominated scaffold.
Causality & Solvent Choice: We deliberately select DMSO-
d6
over CDCl
3
as the NMR solvent. DMSO-
d6
acts as a strong hydrogen-bond acceptor, significantly reducing the chemical exchange rate of the hydroxyl protons. This allows the observation of scalar coupling (typically a triplet) between the -OH proton and the adjacent methylene (-CH
2
-) protons. This coupling serves as a self-validating internal control: if the triplet is observed, the primary alcohol remains intact and has not undergone unintended oxidation[2].
Step-by-Step Methodology:
Sample Preparation: Dissolve 15-20 mg of the synthesized derivative in 0.6 mL of anhydrous DMSO-
d6
. Gentle heating may be applied to aid complete dissolution[2].
1
H NMR Acquisition: Acquire a standard
1
H NMR spectrum (400 or 500 MHz). Analyze the 4.5–5.0 ppm region. You must observe two distinct sets of methylene signals due to the asymmetry induced by the 3-bromo substituent, contrasting with the single peak seen in symmetric 1,2-benzenedimethanols[3].
13
C NMR Acquisition: Acquire a
13
C{
1
H} NMR spectrum to confirm the presence of 8 distinct carbon environments (6 aromatic, 2 aliphatic) for the core scaffold.
Orthogonal Validation (COSY): Perform a 2D COSY experiment to trace the spin-spin coupling from the -OH protons to their respective methylene protons, definitively assigning the two distinct hydroxymethyl arms.
Causality & Ionization Choice: We utilize Electrospray Ionization (ESI) in positive mode. Because benzenedimethanol derivatives often undergo alpha cleavage or dehydration in the mass spectrometer, we specifically monitor for the loss of water
[M−H2O+H]+
alongside the sodium adduct
[M+Na]+
[3][4]. The presence of bromine provides a built-in isotopic validation:
79
Br and
81
Br exist in a nearly 1:1 natural abundance.
Step-by-Step Methodology:
Sample Preparation: Prepare a 1 µg/mL solution of the derivative in LC-MS grade Methanol/Water (50:50, v/v) spiked with 0.1% Formic Acid to promote efficient ionization.
Injection & Acquisition: Inject the sample into the ESI-TOF-MS system operating in positive ion mode.
Fragmentation Analysis: Analyze the mass spectrum for the molecular ion peak and the characteristic
[M−H2O+H]+
dehydration pathway[3].
Orthogonal Validation (Isotope Ratio): Isolate the molecular ion cluster and measure the intensity ratio of the
M
and
M+2
peaks. A ratio of approximately 1:1 mathematically validates the retention of the single bromine atom in the synthesized derivative.
Visualizing the Validation Logic
The following workflow illustrates the orthogonal logic required to build a self-validating structural proof for these asymmetric derivatives.
Orthogonal validation workflow for asymmetric brominated benzenedimethanol derivatives.
Performance of (3-Bromo-1,2-phenylene)dimethanol-Based Polymers: A Comparative Guide
Introduction For researchers and professionals in advanced materials and drug development, the selection of a polymer with the right balance of thermal stability, flame retardancy, and mechanical integrity is paramount....
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
For researchers and professionals in advanced materials and drug development, the selection of a polymer with the right balance of thermal stability, flame retardancy, and mechanical integrity is paramount. This guide provides an in-depth technical comparison of the anticipated performance of polymers derived from (3-Bromo-1,2-phenylene)dimethanol against other common polymer classes.
Due to the limited availability of direct experimental data on polymers synthesized specifically from (3-Bromo-1,2-phenylene)dimethanol, this guide will infer their performance characteristics based on well-established principles of polymer chemistry and extensive data from structurally similar brominated aromatic polymers. The presence of the bromine atom and the ortho-benzylic diol structure are key determinants of the polymer's properties. We will compare these inferred properties to those of non-brominated aromatic polyesters, polyamides, and commercially prevalent halogen-free flame-retardant polymers.
Anticipated Performance of (3-Bromo-1,2-phenylene)dimethanol-Based Polymers
Polymers synthesized from (3-Bromo-1,2-phenylene)dimethanol, such as polyesters and polyethers, are expected to exhibit a unique combination of properties stemming from their aromatic backbone, bromine content, and the flexible linkages derived from the dimethanol group.
Inherent Flame Retardancy: The primary advantage of incorporating bromine into the polymer backbone is the resulting flame retardancy.[1][2] During combustion, the C-Br bonds cleave, releasing bromine radicals. These radicals act as scavengers in the gas phase, interrupting the radical chain reactions of combustion.[1] This mechanism is highly efficient at quenching flames.[1]
Thermal Stability: Aromatic polymers are known for their high thermal stability.[3][4] The phenylene ring in the monomer unit contributes to a rigid polymer backbone, leading to a high glass transition temperature (Tg) and good thermal stability. However, the presence of bromine can sometimes lower the onset of thermal decomposition compared to their non-brominated analogues, as the C-Br bond is typically weaker than C-H or C-C bonds.[3][5]
Mechanical Properties: The rigidity of the aromatic ring is expected to impart good tensile strength and modulus.[6] The flexible dimethanol linkage can contribute to improved processability and potentially some degree of toughness, mitigating the inherent brittleness of many wholly aromatic polymers.[4]
Solubility: The introduction of bromine and the somewhat less linear structure compared to para-substituted aromatic polymers may enhance solubility in common organic solvents, which is often a challenge for rigid-rod aromatic polymers.[7]
Comparative Performance Analysis
Here, we compare the anticipated performance of (3-Bromo-1,2-phenylene)dimethanol-based polymers with other widely used polymer systems.
Good to High (Potentially lower than non-brominated analogues)
High
Moderate to High
Glass Transition (Tg)
High
High
Moderate to High
Mechanical Strength
Good to High
High
Good to High
Smoke & Toxicity (Combustion)
Higher smoke and potential for toxic byproducts
Lower smoke (without FR additives)
Generally lower smoke and toxicity
Environmental Impact
Concerns over halogenated byproducts
Generally lower environmental concern
Varies, but often considered more benign
In-Depth Comparison
1. Flame Retardancy:
(3-Bromo-1,2-phenylene)dimethanol-based polymers are expected to achieve high flame retardancy ratings (e.g., UL 94 V-0) without the need for additional flame-retardant additives.[1] This is a significant advantage over standard aromatic polyesters and polyamides, which are inherently flammable and require the incorporation of flame retardants that can compromise their mechanical properties and processability.[8]
Phosphorus-based flame retardants, an alternative to halogenated systems, operate primarily in the condensed phase by promoting char formation.[9] This char layer acts as a barrier, insulating the underlying polymer from heat and fuel.[9] While effective, they may require higher loading levels compared to brominated compounds to achieve the same level of flame retardancy.[8]
2. Thermal Stability:
Aromatic polyesters and polyamides are renowned for their excellent thermal stability, with decomposition temperatures often exceeding 400°C.[3][6] The introduction of bromine into the aromatic ring of (3-Bromo-1,2-phenylene)dimethanol-based polymers is likely to slightly reduce the onset of thermal decomposition.[3] This is because the energy required to break a C-Br bond is less than that for a C-H or C-C bond. However, the overall thermal stability is expected to remain high due to the aromatic backbone.
3. Mechanical Properties:
The mechanical strength of polymers is dictated by factors such as chain rigidity, intermolecular forces, and molecular weight. The aromatic core of the (3-Bromo-1,2-phenylene)dimethanol monomer suggests that the resulting polymers will possess high tensile strength and modulus, characteristic of aromatic polymers.[10] However, high loadings of additive flame retardants in non-brominated polymers can negatively impact their mechanical properties.[8] Because the flame-retardant component is built into the backbone of (3-Bromo-1,2-phenylene)dimethanol-based polymers, a better retention of mechanical properties is anticipated.
4. Environmental and Health Considerations:
A significant drawback of brominated flame retardants is the potential formation of toxic polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs) during incomplete combustion.[11] This has led to regulatory restrictions on certain classes of brominated flame retardants.[11] Halogen-free alternatives, such as phosphorus-based and nitrogen-based systems, are often favored due to their more benign environmental and health profile.[9]
Experimental Protocols
To empirically validate the performance of any new polymer, a standardized set of characterization techniques is employed.
Workflow for Polymer Performance Evaluation
Caption: Experimental workflow for synthesis, characterization, and comparative analysis of polymers.
Key Experimental Methodologies
1. Thermal Gravimetric Analysis (TGA):
Objective: To determine the thermal stability and decomposition profile of the polymer.
Protocol:
A small sample (5-10 mg) of the polymer is placed in a TGA crucible.
The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).
The weight loss of the sample is recorded as a function of temperature.
The onset of decomposition (Td) and the char yield are determined from the resulting curve.
2. Differential Scanning Calorimetry (DSC):
Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.
Protocol:
A small, encapsulated sample (5-10 mg) of the polymer is placed in the DSC instrument.
The sample is subjected to a controlled temperature program (heating and cooling cycles).
The heat flow to or from the sample is measured relative to a reference.
The Tg is identified as a step change in the heat flow curve.
3. UL 94 Flammability Test:
Objective: To evaluate the flammability characteristics of the polymer.[12][13][14][15]
Protocol (Vertical Burn Test - V-0, V-1, V-2):
A rectangular bar of the polymer of specified dimensions is clamped vertically.[16]
A calibrated flame is applied to the bottom of the specimen for 10 seconds and then removed.
The duration of flaming after the first flame application is recorded.
The flame is reapplied for another 10 seconds and removed.
The duration of flaming and glowing after the second flame application is recorded.
The dripping of flaming particles is observed.
The material is classified as V-0, V-1, or V-2 based on the flaming times, glowing times, and dripping behavior.[13][15]
4. Mechanical Testing (Tensile Test):
Objective: To determine the tensile strength, modulus, and elongation at break of the polymer.[17]
Protocol (ASTM D638):
A dog-bone shaped specimen of the polymer is prepared.
The specimen is mounted in the grips of a universal testing machine.
The specimen is pulled at a constant rate of extension until it fractures.
The load and displacement are recorded throughout the test.
A stress-strain curve is generated from the data to determine the key mechanical properties.
Molecular Structure and Polymerization
The unique properties of these polymers originate from the structure of the (3-Bromo-1,2-phenylene)dimethanol monomer.
Caption: Monomer structure and a representative polycondensation reaction to form a polyester.
Conclusion
Polymers derived from (3-Bromo-1,2-phenylene)dimethanol are poised to be high-performance materials with an excellent balance of inherent flame retardancy, thermal stability, and mechanical properties. Their performance is anticipated to be superior to that of standard non-brominated aromatic polymers that require additive flame retardants, particularly in applications where fire safety is critical. However, the environmental and health considerations associated with brominated polymers necessitate a careful evaluation against emerging halogen-free flame-retardant technologies. Further experimental validation is crucial to fully elucidate the performance profile of this promising class of polymers.
References
This paper investigates the effects of brominated and halogen-free fire retardants on the fire performance of glass-fiber (GF) reinforced poly(butylene terephthalate) (PBT). (URL: [Link])
Synthesis and properties of aromatic polyesters and brominated polyesters derived from ?,??-bis(4-hydroxyphenyl)-1,4(or 1,3)-diisopropylbenzene. ResearchGate. (URL: [Link])
Functional Aromatic Polyamides. National Institutes of Health. (URL: [Link])
TA Instruments. 3 Essential Types of Mechanical Testing for Polymer Development. (URL: [Link])
MECHANICAL PROPERTIES OF SOME BROMINATED STYRENE±DIENE BLOCK COPOLYMERS. (URL: [Link])
Effect of Brominated Epoxy Resin Content on Thermophysical and Mechanical Properties of Intumescent Fire-Protective Coatings. MDPI. (URL: [Link])
Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines. National Institutes of Health. (URL: [Link])
A Comparative Guide to the Applications of (3-Bromo-1,2-phenylene)dimethanol in Advanced Synthesis
An In-Depth Technical Guide This guide provides a comprehensive analysis of the synthetic utility of (3-Bromo-1,2-phenylene)dimethanol, a versatile building block in medicinal chemistry and materials science. While direc...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide
This guide provides a comprehensive analysis of the synthetic utility of (3-Bromo-1,2-phenylene)dimethanol, a versatile building block in medicinal chemistry and materials science. While direct literature on the 3-bromo isomer is specialized, this guide establishes its potential by drawing objective comparisons with structurally related and more extensively documented alternatives. We will explore its role as a precursor for heterocyclic systems, phosphonate-based structures, and functional polymers, providing experimental context and data from analogous compounds to inform research and development.
Introduction to (3-Bromo-1,2-phenylene)dimethanol: Structure and Reactivity
(3-Bromo-1,2-phenylene)dimethanol, with the chemical formula C₈H₉BrO₂, is an aromatic diol featuring a bromine substituent on a benzene ring, flanked by two hydroxymethyl groups in an ortho arrangement. This specific arrangement of functional groups imparts a unique combination of reactivity, making it a valuable intermediate.
Diol Functionality : The two primary alcohol groups are nucleophilic and can undergo a variety of transformations, including oxidation to aldehydes or carboxylic acids, esterification, and etherification. Their ortho-positioning is critical for the formation of cyclic structures.
Bromine Substituent : The bromine atom is a key functional handle. It deactivates the ring towards electrophilic substitution but also serves as an excellent leaving group for nucleophilic aromatic substitution and, most importantly, as a reactive site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the introduction of carbon-carbon and carbon-heteroatom bonds to build molecular complexity.
The interplay between these groups allows for sequential or one-pot reactions to construct complex molecular architectures.
Caption: Hypothetical workflow for quinoxaline synthesis.
Protocol: Quinoxaline Synthesis via Condensation (Adapted from o-Phenylenediamine)
This protocol is based on the standard synthesis of 2,3-diphenylquinoxaline and is provided as a model for the condensation step (Step 3 above).
[1]
Dissolve Precursors: In a round-bottom flask, dissolve 1.0 equivalent of the ortho-diamine precursor (e.g., 3-Bromo-1,2-phenylenediamine) in ethanol or acetic acid.
Add Dicarbonyl: Add 1.0 equivalent of the 1,2-dicarbonyl compound (e.g., benzil).
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 60-80 °C) for 1-4 hours. Monitor the reaction by TLC.
Isolation: Upon completion, cool the reaction mixture. The product often precipitates and can be collected by filtration.
Purification: Wash the collected solid with cold ethanol and dry under vacuum. If necessary, recrystallize from a suitable solvent like ethanol.
Application in Phosphonate Synthesis
Phosphonates are crucial in medicinal chemistry as stable bioisosteres of phosphates and in materials science for creating flame retardants and ligands for metal-organic frameworks (MOFs). [2]3dimethanol can serve as a diol component for synthesizing cyclic phosphonates or as a precursor to benzyl halides for Arbuzov-type reactions.
Comparison with Alternative Diols and Precursors:
The choice of precursor for phosphonate synthesis depends on the desired final structure (cyclic vs. acyclic, aryl vs. benzyl).
Precursor
Method
Product Type
Advantages
Disadvantages
(3-Bromo-1,2-phenylene)dimethanol
Transesterification with dialkyl phosphite
Cyclic Benzyl Phosphonate
Forms a rigid cyclic structure.
Reaction may require catalysts.
1,2-Bis(bromomethyl)-3-bromobenzene
Michaelis-Arbuzov reaction with trialkyl phosphite
Experimental Protocol: Synthesis of Benzylphosphonate Diesters via Palladium-Catalyzed Cross-Coupling (Adapted)
This protocol demonstrates a general method for forming a C-P bond, applicable to benzyl halides that could be synthesized from (3-Bromo-1,2-phenylene)dimethanol.
[4]
Prepare Reagents: To an oven-dried Schlenk tube, add the benzyl halide (1.0 mmol), H-phosphonate diester (1.2 mmol), Pd(OAc)₂ (2 mol%), and Xantphos (4 mol%).
Add Solvent and Base: Add anhydrous solvent (e.g., toluene or dioxane) and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol).
Reaction: Purge the tube with an inert gas (e.g., argon) and heat the mixture at 80-110 °C for 12-24 hours.
Workup: After cooling, dilute the mixture with a solvent like ethyl acetate, filter through celite to remove the catalyst, and wash with water and brine.
Purification: Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify the residue by column chromatography on silica gel.
Caption: Potential synthetic pathways to phosphonates.
Conclusion and Future Outlook
(3-Bromo-1,2-phenylene)dimethanol is a promising, albeit underutilized, synthetic intermediate. Its true potential lies in the strategic combination of its ortho-diol and bromo-aryl functionalities. By serving as a precursor to dialdehydes, diamines, or dihalides, it provides entry into a vast chemical space of heterocycles, phosphonates, and polymers. The bromine atom is not merely a substituent but a versatile handle for late-stage functionalization via cross-coupling chemistry, enabling the rapid generation of compound libraries for drug discovery or the fine-tuning of material properties.
Future research should focus on documenting the direct reactivity of this isomer and comparing its performance—in terms of yield, selectivity, and reaction kinetics—against its 4-bromo and other halogenated analogues. Such studies will solidify its position as a valuable and distinct tool for chemists in both academic and industrial settings.
References
Downey, A. M., & Cairo, C. W. (2014). Synthesis of α-brominated phosphonates and their application as phosphate bioisosteres. Medicinal Chemistry Communications, 5(8), 1039-1059. [Link]
Organic Chemistry Portal. (n.d.). Phosphonate synthesis by substitution or phosphonylation. [Link]
Valdebenito, M., et al. (2019). Direct Synthesis of Phosphonates and α-Amino-phosphonates from 1,3-Benzoxazines. Molecules, 24(2), 323. [Link]
Owsianik, K., et al. (2017). Synthesis and the Biological Activity of Phosphonylated 1,2,3-Triazolenaphthalimide Conjugates. Molecules, 22(11), 1931. [Link]
Ramirez, A. (2017). Synthesis of Phosphonate-Based Diimide Ligands. St. Mary's University, ProQuest Dissertations Publishing. [Link]
Fun, H. K., et al. (2011). (3,6-Dibromo-o-phenylene)dimethanol. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 4), o899. [Link]
Cross-Validation of Analytical Data for (3-Bromo-1,2-phenylene)dimethanol: A Guide to Structural Elucidation and Purity Assessment
As the demand for highly functionalized aromatic building blocks increases in pharmaceutical development and materials science, the analytical rigorousness applied to these compounds must scale accordingly. (3-Bromo-1,2-...
Author: BenchChem Technical Support Team. Date: March 2026
As the demand for highly functionalized aromatic building blocks increases in pharmaceutical development and materials science, the analytical rigorousness applied to these compounds must scale accordingly. (3-Bromo-1,2-phenylene)dimethanol (CAS: 859782-34-6) is a critical intermediate used in the synthesis of complex heterocycles, transition metal ligands, and advanced flame retardants[1][2].
However, the commercial and synthetic utility of this compound is entirely dependent on its regiochemical purity. Distinguishing the 3-bromo isomer from its closely related 4-bromo counterpart (CAS: 171011-37-3) requires a robust, self-validating analytical framework[3]. Relying on a single analytical modality often leads to false positives due to co-elution or overlapping spectral signals.
This guide provides a comprehensive comparison of analytical methodologies and establishes a self-validating cross-validation protocol to ensure the absolute structural and chemical integrity of (3-Bromo-1,2-phenylene)dimethanol.
The Causality of Analytical Cross-Validation
In analytical chemistry, a self-validating system is one where the limitations of one technique are orthogonal to the strengths of another. For halogenated phenylenedimethanols, cross-validation is not merely a regulatory checkbox; it is a physical necessity driven by the molecule's quantum mechanical and physicochemical properties[4][5].
Regiochemical Ambiguity: Both 3-bromo and 4-bromo isomers possess identical molecular weights and highly similar polarities. A standard C18 HPLC column may fail to resolve them, leading to an artificially inflated purity score.
Isotopic Signatures: Bromine naturally occurs as two stable isotopes,
79Br
and
81Br
, in a nearly 1:1 ratio. Mass spectrometry must be utilized not just for mass confirmation, but to validate this specific isotopic distribution, proving the absence of poly-brominated impurities (e.g., dibrominated analogs)[1].
Spin System Dynamics: The ultimate arbiter of regiochemistry is Nuclear Magnetic Resonance (NMR) spectroscopy. The position of the bromine atom fundamentally alters the spin-spin coupling network of the remaining aromatic protons, shifting the system from a 1,2,4-spin system (in the 4-bromo isomer) to a 1,2,3-spin system (in the 3-bromo isomer)[4].
Comparative Efficacy of Analytical Modalities
To objectively compare how different analytical techniques perform against the specific challenges presented by (3-Bromo-1,2-phenylene)dimethanol, we must evaluate their capability to resolve isomers and confirm atomic connectivity.
Analytical Modality
Primary Function
Isomer Resolution (3-Bromo vs. 4-Bromo)
Limit of Detection (LOD)
Causality of Choice
1D
1
H &
13
C NMR
Primary structural elucidation.
High. Differentiates 1,2,3-spin system (doublet, triplet, doublet) from 1,2,4-spin system.
~1-5% (Impurity threshold)
Exploits the scalar coupling constants (
J
-values) of aromatic protons to map the exact substitution pattern.
2D NMR (HMBC/COSY)
Atomic connectivity mapping.
Absolute. Maps long-range C-H coupling.
~5%
Essential if 1D proton signals overlap. Proves the spatial relationship between the hydroxymethyl groups and the bromine atom.
High-Resolution LC-MS
Exact mass and isotopic profiling.
Low. Isomers have identical exact masses (
m/z
).
< 0.01%
Validates the 1:1
79Br
/
81Br
isotopic signature and detects trace poly-halogenated byproducts.
HPLC-UV (Phenyl-Hexyl)
Quantitative purity assessment.
Moderate to High. Pi-pi interactions separate positional isomers.
< 0.05%
Orthogonal to C18; the phenyl-hexyl stationary phase exploits the differing electron densities of the brominated rings for baseline separation.
Self-Validating Experimental Protocols
The following methodologies are designed to act as a closed-loop validation system. Data from Protocol 3.1 (Mass) triggers the necessity for Protocol 3.2 (Structure), which is then quantified by Protocol 3.3 (Purity).
High-Resolution LC-MS (Isotopic Profiling)
Objective: Confirm the molecular formula (
C8H9BrO2
) and rule out over-bromination.
Causality: Alcohols frequently exhibit poor ionization efficiency in standard Electrospray Ionization (ESI). To force ionization without inducing in-source fragmentation (loss of
H2O
), we utilize positive mode ESI doped with sodium ions to observe the
[M+Na]+
adduct[6].
Step-by-Step Methodology:
Sample Preparation: Dissolve 1 mg of (3-Bromo-1,2-phenylene)dimethanol in 1 mL of LC-MS grade Methanol. Dilute 1:100 in 50:50 Water:Acetonitrile.
Mobile Phase Doping: Add 0.1 mM Sodium Formate to the mobile phase to promote stable sodium adduct formation.
Acquisition: Run the sample through a Time-of-Flight (TOF) mass spectrometer in ESI(+) mode.
Data Validation: Locate the
[M+Na]+
cluster. You must observe a doublet peak of equal intensity at
m/z
238.96 (for
79Br
) and
m/z
240.96 (for
81Br
). If a 1:2:1 triplet is observed at higher masses, the sample is contaminated with a dibrominated impurity.
1D and 2D NMR (Regiochemical Elucidation)
Objective: Definitively prove the bromine is at the 3-position.
Causality: The 3-bromo isomer leaves three adjacent aromatic protons at positions 4, 5, and 6. This creates a classic 1,2,3-spin system. The 4-bromo isomer leaves protons at 3, 5, and 6, creating a 1,2,4-spin system with distinct meta-coupling[4].
Step-by-Step Methodology:
Solvent Selection: Dissolve 15 mg of the sample in 0.6 mL of DMSO-
d6
. Causality: DMSO-
d6
slows the chemical exchange of the hydroxyl protons, allowing the -OH triplets to be clearly resolved and coupled to the benzylic -CH2- groups[7].
1
H NMR Acquisition: Acquire a standard 1D proton spectrum at 400 MHz or higher.
Spin System Analysis (The Critical Check):
Look at the aromatic region (7.0 - 7.6 ppm).
Validation for 3-Bromo: You must see two doublets (ortho-coupling,
J≈7.5−8.0 Hz
) and one triplet (or doublet of doublets) representing the central proton at position 5.
Failure State: If you observe a doublet with a very small coupling constant (
J≈1.5−2.0 Hz
), this is meta-coupling, indicating contamination by the 4-bromo isomer.
HMBC Acquisition: To eliminate all doubt, run a 2D HMBC (Heteronuclear Multiple Bond Correlation) experiment. The benzylic protons of the -
CH2OH
group at position 2 will show a strong 3-bond correlation to the brominated carbon (C3), structurally locking the bromine's position.
HPLC-UV (Orthogonal Purity Assessment)
Objective: Quantify the purity and ensure baseline separation of potential isomers.
Causality: Standard C18 columns rely purely on hydrophobicity. Because 3-bromo and 4-bromo isomers have nearly identical partition coefficients (
logP
), they often co-elute on C18. We switch to a Phenyl-Hexyl stationary phase to introduce
π−π
interactions, which are highly sensitive to the electronic distribution altered by the bromine's position.
Step-by-Step Methodology:
Column Selection: Install a Phenyl-Hexyl column (e.g., 150 x 4.6 mm, 3 µm).
Gradient Design: Use a shallow gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA), starting at 10% ACN and ramping to 60% over 20 minutes.
Detection: Monitor at 220 nm and 254 nm.
Validation: Inject a spiked mixture of 3-bromo and 4-bromo-1,2-phenylenedimethanol standards. Baseline resolution (
Rs>1.5
) must be achieved before quantifying the purity of the target batch.
Analytical Workflow Visualization
The following diagram maps the logical flow of the self-validating analytical system. No single node is sufficient on its own; all data streams must converge to confirm the molecule's identity and purity.
Analytical cross-validation workflow for (3-Bromo-1,2-phenylene)dimethanol.
Conclusion of Data Synthesis
By synthesizing the data from these three modalities, researchers create an unbreakable chain of evidence. If the HPLC indicates 99.5% purity, but the NMR reveals trace meta-coupling in the aromatic region, the HPLC method lacks specificity and must be re-optimized. Conversely, if the NMR shows a perfect 1,2,3-spin system, but the LC-MS lacks the 1:1
79Br
/
81Br
isotopic ratio, the compound is fundamentally misidentified. Only when all three protocols validate each other can the batch of (3-Bromo-1,2-phenylene)dimethanol be confidently utilized in sensitive downstream applications.
References
The Royal Society of Chemistry (RSC). "Supporting Information: NMR Chemical Shifts for Phenylenedimethanols". rsc.org. Available at:[Link][4]
National Center for Biotechnology Information (PubChem). "1,3-Benzenedimethanol - Spectral Information". nih.gov. Available at:[Link][7]
Universidad de Zaragoza. "Azolium Control of the Osmium-Promoted Aromatic C–H Bond Activation in 1,3-Disubstituted Substrates". unizar.es. Available at:[Link][5]
MDPI. "Synthesis of Hyperbranched Flame Retardants with Varied Branched Chains' Rigidity and Performance of Modified Epoxy Resins". mdpi.com. Available at:[Link][2]